molecular formula C25H43NO6 B15562650 10-Deoxymethymycin CAS No. 36826-66-1

10-Deoxymethymycin

Katalognummer: B15562650
CAS-Nummer: 36826-66-1
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: DZGHWPQKGWXOHD-NHLONWFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

10-deoxymethymycin is a macrolide antibiotic that is the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexoside of 10-deoxymethynolide. It has a role as a metabolite. It is a glycoside, a macrolide antibiotic and a monosaccharide derivative. It is functionally related to a 10-deoxymethynolide. It is a conjugate base of a this compound(1+).
This compound has been reported in Streptomyces venezuelae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

36826-66-1

Molekularformel

C25H43NO6

Molekulargewicht

453.6 g/mol

IUPAC-Name

(3R,4S,5S,7R,9E,11R,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C25H43NO6/c1-9-21-14(2)10-11-20(27)15(3)12-16(4)23(18(6)24(29)31-21)32-25-22(28)19(26(7)8)13-17(5)30-25/h10-11,14-19,21-23,25,28H,9,12-13H2,1-8H3/b11-10+/t14-,15-,16+,17-,18-,19+,21-,22-,23+,25+/m1/s1

InChI-Schlüssel

DZGHWPQKGWXOHD-NHLONWFASA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of 10-Deoxymethymycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deoxymethymycin (B1666048), also known as YC-17, is a macrolide antibiotic belonging to the pikromycin (B1677795) family of natural products. It is a glycoside of the 12-membered macrolactone 10-deoxymethynolide (B1237683). Produced by the bacterium Streptomyces venezuelae, this compound exhibits antibiotic activity, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the discovery, biosynthesis, and methods for the isolation and purification of this compound, intended for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Biosynthesis

The discovery of this compound is intrinsically linked to the study of the pikromycin biosynthetic gene cluster in Streptomyces venezuelae. This remarkable gene cluster is responsible for producing a suite of related macrolide antibiotics, including pikromycin, narbomycin, methymycin, and this compound. The biosynthesis originates from a type I polyketide synthase (PKS) encoded by the pikA locus, which assembles the polyketide backbone.

Biosynthesis_of_10_Deoxymethymycin Propionyl_CoA Propionyl-CoA (Starter) PKS_Modules PKS Modules (PikAI-III) Propionyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA (Extender) Methylmalonyl_CoA->PKS_Modules Deoxymethynolide 10-Deoxymethynolide PKS_Modules->Deoxymethynolide Cyclization DesVII DesVII (Glycosyltransferase) Deoxymethynolide->DesVII TDP_Glucose TDP-Glucose Des_Enzymes DesI-VI Enzymes TDP_Glucose->Des_Enzymes TDP_Desosamine TDP-Desosamine Des_Enzymes->TDP_Desosamine TDP_Desosamine->DesVII Deoxymethymycin This compound (YC-17) DesVII->Deoxymethymycin Isolation_Workflow Fermentation S. venezuelae Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Flash_Chromo Flash Column Chromatography (Silica Gel) Crude_Extract->Flash_Chromo Enriched_Fraction Enriched Fraction Flash_Chromo->Enriched_Fraction HPLC Reverse-Phase HPLC (C18 Column) Enriched_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Analysis (MS, NMR) Pure_Compound->Analysis

The 10-Deoxymethymycin Biosynthetic Pathway in Streptomyces venezuelae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-deoxymethymycin (B1666048) (DOM), a 12-membered macrolide antibiotic precursor produced by Streptomyces venezuelae. DOM is a key intermediate in the biosynthesis of methymycin (B1233876) and neomethymycin (B1240094). This document details the genetic organization of the pikromycin (B1677795) (Pik) biosynthetic gene cluster responsible for DOM synthesis, the enzymatic steps involved in its formation, and relevant quantitative data. Furthermore, it outlines key experimental protocols for studying this pathway, offering a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to this compound and the Pikromycin Pathway

Streptomyces venezuelae is a bacterium known for its ability to produce a variety of macrolide antibiotics. The pikromycin (Pik) biosynthetic pathway in this organism is a model system for studying modular polyketide biosynthesis due to its remarkable flexibility, which allows it to produce a suite of structurally diverse macrolides. The pathway synthesizes both 12- and 14-membered ring macrolactones. This compound (DOM) is the 12-membered ring aglycone precursor to the antibiotics methymycin and neomethymycin. The biosynthesis of these macrolides involves a modular polyketide synthase, enzymes for the synthesis and attachment of the deoxysugar desosamine (B1220255), and a versatile cytochrome P450 monooxygenase for hydroxylation.

Genetic Organization of the Pikromycin Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by the pikromycin (pik) gene cluster in Streptomyces venezuelae. This cluster contains genes encoding a modular type I polyketide synthase (PKS), enzymes for the biosynthesis of the deoxysugar TDP-D-desosamine, a glycosyltransferase, and a cytochrome P450 hydroxylase.

The core of the cluster is the pikA locus, which encodes the PKS responsible for assembling the polyketide backbone of both 10-deoxymethynolide (B1237683) (the macrolactone core of DOM) and the 14-membered ring narbonolide. The pikA locus consists of four large, multifunctional proteins (PikAI, PikAII, PikAIII, and PikAIV) that are organized into six modules. Downstream of the PKS genes is a set of genes, the des locus, responsible for the biosynthesis of TDP-D-desosamine from TDP-glucose. The des locus includes the glycosyltransferase DesVII, which attaches the desosamine sugar to the macrolactone ring. The gene pikC, located downstream of the des locus, encodes a cytochrome P450 hydroxylase that is responsible for the final hydroxylation steps to produce methymycin and neomethymycin from the glycosylated intermediate, YC-17.

pik_gene_cluster cluster_pikA pikA (Polyketide Synthase) cluster_des des (Desosamine Biosynthesis & Glycosylation) cluster_post_pks Post-PKS Modification & Regulation pikAI PikAI (Module 1+2) pikAII PikAII (Module 3) pikAIII PikAIII (Module 4+5) pikAIV PikAIV (Module 6 + TE) desI_VI DesI-VI (Sugar Synthesis) desVII DesVII (Glycosyltransferase) pikC PikC (Hydroxylase) pikD PikD (Regulator)

Figure 1: Organization of the pikromycin biosynthetic gene cluster.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: polyketide chain assembly, desosamine sugar biosynthesis, and glycosylation.

Polyketide Chain Assembly by PikA PKS

The formation of the 10-deoxymethynolide core is catalyzed by the PikA polyketide synthase, a type I modular PKS. The process begins with a starter unit, which is typically propionyl-CoA. The polyketide chain is then extended through the sequential addition of five methylmalonyl-CoA extender units across the six modules of the PKS. Each module is responsible for one cycle of chain elongation and contains a set of enzymatic domains that catalyze specific reactions. The final polyketide chain is released from the PKS and cyclized to form the 12-membered macrolactone ring, 10-deoxymethynolide.

dom_biosynthesis cluster_pks Polyketide Synthesis (PikA PKS) cluster_sugar Desosamine Biosynthesis (DesI-VI) cluster_glycosylation Glycosylation (DesVII) cluster_hydroxylation Hydroxylation (PikC) Propionyl_CoA Propionyl-CoA (Starter Unit) PKS_assembly PKS Assembly Line (Modules 1-6) Propionyl_CoA->PKS_assembly Methylmalonyl_CoA 5 x Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->PKS_assembly DOM_lactone 10-Deoxymethynolide PKS_assembly->DOM_lactone YC17 YC-17 (Glycosylated Intermediate) DOM_lactone->YC17 TDP_Glucose TDP-Glucose TDP_Desosamine TDP-D-desosamine TDP_Glucose->TDP_Desosamine DesI-VI TDP_Desosamine->YC17 DesVII Methymycin Methymycin YC17->Methymycin PikC (C10-OH) Neomethymycin Neomethymycin YC17->Neomethymycin PikC (C12-OH)

Figure 2: Overview of the this compound biosynthetic pathway.
Desosamine Biosynthesis

The deoxysugar moiety, D-desosamine, is synthesized from the primary metabolite TDP-glucose by the action of the enzymes encoded by the des gene cluster (DesI-DesVI). This pathway involves a series of enzymatic reactions including dehydration, epimerization, amination, and reduction.

Glycosylation

The final step in the formation of the immediate precursor to methymycin and neomethymycin is the attachment of TDP-D-desosamine to the C5 hydroxyl group of 10-deoxymethynolide. This reaction is catalyzed by the glycosyltransferase DesVII, resulting in the formation of the glycosylated macrolide YC-17.

Quantitative Data

Table 1: Substrate Specificity and Product Distribution of PikC Hydroxylase

SubstrateProduct(s)Relative Product RatioReference
YC-17Methymycin (C10-OH)Major
Neomethymycin (C12-OH)Minor
NarbomycinPikromycin (C12-OH)-

Note: The exact ratios can vary depending on in vitro or in vivo conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a variety of molecular biology and biochemical techniques.

Gene Deletion in Streptomyces venezuelae

Targeted gene knockouts are crucial for functional analysis of biosynthetic genes. A common method is PCR-targeting using a cosmid-based system.

Protocol: PCR-Targeted Gene Deletion

  • Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to a disruption cassette (e.g., an apramycin (B1230331) resistance gene).

  • PCR Amplification: Amplify the disruption cassette using the designed primers and a suitable template plasmid.

  • Electroporation and Recombination: Introduce the purified PCR product into E. coli carrying a cosmid with the target gene cluster and an arabinose-inducible Red/ET recombination system. Induce the recombination machinery to replace the target gene on the cosmid with the disruption cassette.

  • Conjugation: Transfer the modified cosmid from E. coli to S. venezuelae via intergeneric conjugation.

  • Selection and Verification: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal gene with the disruption cassette. Verify the gene deletion by PCR and sequencing.

gene_deletion_workflow cluster_prep Preparation cluster_ecoli E. coli Manipulation cluster_streptomyces Streptomyces Manipulation design_primers Design Primers pcr_cassette Amplify Disruption Cassette design_primers->pcr_cassette electroporation Electroporate PCR product into E. coli pcr_cassette->electroporation recombination Induce Recombination electroporation->recombination modified_cosmid Generate Modified Cosmid recombination->modified_cosmid conjugation Conjugate into S. venezuelae modified_cosmid->conjugation selection Select for Double Crossover conjugation->selection verification Verify Deletion by PCR selection->verification

Figure 3: Workflow for PCR-targeted gene deletion in Streptomyces.
Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often expressed and purified from a heterologous host like E. coli.

Protocol: Protein Expression and Purification

  • Cloning: Clone the gene of interest into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density (OD600).

  • Induction: Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or French press in a suitable buffer.

  • Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like size-exclusion chromatography if necessary.

  • Analysis: Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzymatic Assays

Enzymatic assays are essential to determine the function and substrate specificity of the purified enzymes.

Protocol: PKS Domain Acylation Assay

This assay can be used to test the loading of substrates onto the acyl carrier protein (ACP) domains of the PKS.

  • Reaction Mixture: Prepare a reaction mixture containing the purified PKS protein (or a single module), the radiolabeled substrate (e.g., [14C]-methylmalonyl-CoA), and a suitable buffer.

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature for a specific time.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Analysis: Separate the protein from the unreacted substrate using methods like gel electrophoresis or filtration.

  • Detection: Detect the radioactivity associated with the protein using scintillation counting or autoradiography to confirm substrate loading.

Conclusion

The this compound biosynthetic pathway in Streptomyces venezuelae is a well-characterized system that serves as an excellent model for understanding and engineering polyketide biosynthesis. The modular nature of the PikA PKS, the dedicated desosamine biosynthetic machinery, and the flexible post-PKS modifying enzymes provide a rich platform for combinatorial biosynthesis and the generation of novel macrolide antibiotics. The experimental protocols outlined in this guide provide a foundation for further investigation and manipulation of this fascinating biosynthetic pathway.

An In-depth Technical Guide to the Mechanism of Action of 10-Deoxymethymycin and Related Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 10-Deoxymethymycin, a member of the macrolide class of antibiotics. Due to the limited availability of specific data for this compound, this document leverages the extensive research conducted on closely related and well-characterized macrolides, such as erythromycin, to elucidate its core functions. The principles and experimental methodologies described herein are broadly applicable to the study of macrolide antibiotics.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This action is primarily bacteriostatic, meaning it arrests bacterial growth and replication, although at high concentrations, it can be bactericidal. The primary target of macrolides is the 50S subunit of the bacterial ribosome .

Macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding site is strategically located to interfere with the elongation of the polypeptide chain during translation. By physically obstructing the NPET, this compound is presumed to cause the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.

It is important to note that the action of macrolides is not merely a simple blockage of the exit tunnel. Evidence suggests a more nuanced, context-specific inhibition of peptide bond formation. The composition of the nascent peptide chain within the ribosome can influence the inhibitory activity of the bound macrolide.

Quantitative Data on Macrolide-Ribosome Interactions

The efficacy of macrolide antibiotics is underpinned by their binding affinity to the bacterial ribosome and their ability to inhibit protein synthesis. The following tables summarize key quantitative data for representative macrolide antibiotics.

Table 1: Ribosome Binding Affinity of Macrolide Antibiotics

MacrolideBacterial SpeciesMethodDissociation Constant (Kd)Reference
ErythromycinStreptococcus pneumoniaeFilter Binding Assay4.9 ± 0.6 nM
SolithromycinStreptococcus pneumoniaeFilter Binding Assay5.1 ± 1.1 nM
ErythromycinBacillus subtilisNot Specified1.0 x 10-8 M
ABT-773 (Ketolide)Escherichia coli (mutant)Antibiotic Binding0.04 µM

Table 2: In Vitro Protein Synthesis Inhibition by Macrolide Antibiotics

MacrolideBacterial SpeciesIC50Reference
AzithromycinHaemophilus influenzae0.4 µg/mL
ErythromycinHaemophilus influenzae1.5 µg/mL
ErythromycinStaphylococcus aureus0.25 mg/L[1]
ClarithromycinStaphylococcus aureus0.1 mg/L[1]
Telithromycin (Ketolide)Staphylococcus aureus0.025 mg/L[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of macrolide antibiotics and the logical flow of experimental investigation.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_subunit->NPET 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->NPET Passes through Macrolide This compound (Macrolide) Macrolide->NPET Binds to Inhibition Inhibition Macrolide->Inhibition Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Mechanism of action of macrolide antibiotics.

experimental_logic Hypothesis Hypothesis: This compound inhibits bacterial protein synthesis. Experiment_1 Experiment 1: Ribosome Binding Assay (e.g., Filter Binding) Hypothesis->Experiment_1 Experiment_2 Experiment 2: In Vitro Translation Inhibition Assay Hypothesis->Experiment_2 Experiment_3 Experiment 3: Ribosome Footprinting Hypothesis->Experiment_3 Data_1 Quantitative Data: Binding Affinity (Kd) Experiment_1->Data_1 Data_2 Quantitative Data: Inhibition Concentration (IC50) Experiment_2->Data_2 Data_3 Positional Data: Ribosome stalling sites on mRNA Experiment_3->Data_3 Conclusion Conclusion: Mechanism of Action Confirmed Data_1->Conclusion Data_2->Conclusion Data_3->Conclusion

Logical workflow for investigating the mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics.

Ribosome Binding Assay (Filter Binding Method)

This assay quantifies the binding affinity of a macrolide to bacterial ribosomes.

Objective: To determine the dissociation constant (Kd) of this compound for the bacterial 70S ribosome.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled this compound (e.g., [14C] or [3H]-labeled)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Nylon membranes (as a negative control for non-specific binding)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of radiolabeled this compound in binding buffer. For competition assays, use a fixed concentration of radiolabeled macrolide and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the reaction mixtures through the nitrocellulose membrane under vacuum. Ribosome-bound radiolabeled macrolide will be retained on the filter, while unbound macrolide will pass through.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled macrolide.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled macrolide as a function of the free macrolide concentration. The data can be fitted to a saturation binding curve to determine the Kd. For competition assays, the IC50 (the concentration of unlabeled macrolide that displaces 50% of the radiolabeled macrolide) can be determined and used to calculate the Ki.

filter_binding_workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures: - Ribosomes - Radiolabeled Macrolide - Binding Buffer Start->Prepare_Mixtures Incubate Incubate to Equilibrium Prepare_Mixtures->Incubate Filter Rapid Filtration through Nitrocellulose Membrane Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: Plot Binding Curve, Determine Kd Quantify->Analyze End End Analyze->End

Experimental workflow for a filter binding assay.
In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by a macrolide in a cell-free system.

Objective: To determine the IC50 value of this compound for bacterial protein synthesis.

Materials:

  • Cell-free bacterial translation system (e.g., S30 extract from E. coli)

  • mRNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In microcentrifuge tubes, assemble the in vitro translation reactions containing the S30 extract, mRNA template, amino acid mixture, and energy source. Add varying concentrations of this compound to different tubes. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

  • Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Filtration: Collect the precipitated protein by filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control. Plot the percentage of inhibition against the log of the macrolide concentration and fit the data to a dose-response curve to determine the IC50 value.

translation_inhibition_workflow Start Start Setup_Reactions Set up In Vitro Translation Reactions: - S30 Extract - mRNA Template - Radiolabeled Amino Acids - Varying Macrolide Concentrations Start->Setup_Reactions Incubate Incubate at 37°C Setup_Reactions->Incubate Precipitate Stop Reaction and Precipitate Proteins with TCA Incubate->Precipitate Filter Filter and Collect Precipitated Proteins Precipitate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Data Analysis: Determine IC50 Quantify->Analyze End End Analyze->End

Experimental workflow for an in vitro translation inhibition assay.
Ribosome Profiling (Ribo-Seq)

This is a powerful, high-throughput sequencing technique used to map the precise locations of ribosomes on mRNA transcripts at a genome-wide scale.

Objective: To identify specific sites of ribosome stalling on mRNAs in the presence of this compound.

Materials:

  • Bacterial culture

  • Translation inhibitor (e.g., chloramphenicol, if not studying its effect)

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • RNA purification kits

  • Library preparation reagents for next-generation sequencing

  • Next-generation sequencer

Procedure:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with this compound for a short period.

  • Harvesting and Lysis: Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. This generates "ribosome footprints."

  • Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation.

  • Footprint RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation: Prepare a cDNA library from the extracted footprints for next-generation sequencing. This involves reverse transcription, adapter ligation, and PCR amplification.

  • Sequencing and Data Analysis: Sequence the cDNA library and map the reads back to the bacterial genome. Analyze the data to identify positions with an accumulation of ribosome footprints, which indicate sites of ribosome stalling induced by the macrolide.

This advanced technique can reveal the context-dependent nature of macrolide-induced translation arrest.

References

In-Depth Technical Guide: The Antibacterial Spectrum and Activity of 10-Deoxymethymycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of 10-Deoxymethymycin, a macrolide antibiotic. The document details its spectrum of activity against key Gram-positive pathogens, outlines the experimental protocols for determining its efficacy, and elucidates its mechanism of action at the molecular level.

Antibacterial Spectrum of Activity

This compound, also known as Antibiotic YC 17, demonstrates activity primarily against Gram-positive bacteria. The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Anticipated In Vitro Antibacterial Spectrum of this compound Against Key Gram-Positive Pathogens

Bacterial SpeciesStrain ExampleExpected MIC Range (µg/mL)Notes
Staphylococcus aureusATCC 292130.5 - 4Activity can be variable depending on the presence of resistance mechanisms such as Erm methylases.
Streptococcus pyogenesATCC 196150.06 - 0.5Generally susceptible to macrolides.
Enterococcus faecalisATCC 292121 - 8Intrinsic and acquired resistance to macrolides is common in Enterococci.
Streptococcus pneumoniaeATCC 496190.03 - 2Macrolide resistance is an increasing concern in clinical isolates.
Bacillus subtilisATCC 66330.125 - 1Often used as a model Gram-positive organism for antibiotic screening.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_broth Prepare Cation-Adjusted Mueller-Hinton Broth prep_broth->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read Results (Visual or Plate Reader) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Experimental workflow for MIC determination.

Mechanism of Action

As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, leading to the blockage of the growing polypeptide chain.

Signaling Pathway: Inhibition of Protein Synthesis

The following diagram illustrates the mechanism by which macrolide antibiotics, including this compound, interfere with bacterial protein synthesis.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_process Translation Process ribosome_50S 50S Subunit exit_tunnel Nascent Peptide Exit Tunnel ribosome_50S->exit_tunnel ribosome_30S 30S Subunit ptc Peptidyl Transferase Center (PTC) exit_tunnel->ptc inhibition Inhibition of Protein Synthesis exit_tunnel->inhibition Blockage leads to polypeptide Growing Polypeptide Chain ptc->polypeptide Forms Peptide Bond mrna mRNA mrna->ribosome_30S Binds trna tRNA trna->ptc Delivers Amino Acid polypeptide->exit_tunnel Exits through antibiotic This compound antibiotic->exit_tunnel Binds within MoA_Workflow cluster_invitro In Vitro Translation cluster_binding Ribosome Binding cluster_mapping Site Mapping start Hypothesis: This compound inhibits protein synthesis translation_assay Cell-Free Translation Inhibition Assay start->translation_assay translation_result Result: Inhibition of reporter protein synthesis? translation_assay->translation_result binding_assay Ribosome Binding Assay (e.g., Filter Binding) translation_result->binding_assay Yes binding_result Result: Direct binding to 50S subunit? binding_assay->binding_result toeprinting_assay Toeprinting Assay binding_result->toeprinting_assay Yes toeprinting_result Result: Ribosome stalling at a specific site? toeprinting_assay->toeprinting_result conclusion Conclusion: This compound is a ribosome-targeting antibiotic toeprinting_result->conclusion Yes

biological properties of 10-Deoxymethymycin and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Properties of 10-Deoxymethymycin and its Analogs

Disclaimer: Specific biological data for this compound is limited in the public domain. This guide provides a comprehensive overview of the biological properties of macrolide antibiotics as a class, which is the class to which this compound belongs. The information presented here serves as a foundational understanding for researchers, scientists, and drug development professionals interested in this compound and its analogs.

Introduction

This compound is a macrolide antibiotic. Macrolides are a class of natural products and their semi-synthetic derivatives that are clinically important for their activity primarily against Gram-positive bacteria. They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.

This technical guide will delve into the core biological properties of macrolides, providing a framework for understanding the potential activities of this compound and its analogs.

Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Erythromycin

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.25 - >128
Streptococcus pneumoniae0.015 - >256
Streptococcus pyogenes0.03 - 1
Enterococcus faecalis1 - >128

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Mechanism of Action

The primary mechanism of action of macrolide antibiotics is the inhibition of bacterial protein synthesis. This process can be broken down into the following key steps:

  • Binding to the 50S Ribosomal Subunit: Macrolides bind reversibly to the 50S subunit of the bacterial 70S ribosome. The binding site is located within the nascent peptide exit tunnel (NPET).

  • Inhibition of Translocation: By binding within the NPET, macrolides physically obstruct the passage of the growing polypeptide chain. This prevents the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step known as translocation.

  • Premature Dissociation of Peptidyl-tRNA: The stalled translation can lead to the premature dissociation of the peptidyl-tRNA from the ribosome.

This inhibition of protein synthesis is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. However, at higher concentrations or against certain susceptible organisms, macrolides can be bactericidal.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit A_Site A-Site P_Site P-Site Inhibition Inhibition of Translocation 50S_Subunit->Inhibition Leads to 30S_Subunit 30S Subunit mRNA mRNA E_Site E-Site Macrolide This compound (Macrolide) Macrolide->50S_Subunit Binds to Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Results in Signaling_Pathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Macrolide Macrolide Antibiotic TLR_TRK TLR / TRK Pathways Macrolide->TLR_TRK NFkB_AP1 NF-κB / AP-1 Pathways Macrolide->NFkB_AP1 Wnt_TGFb Wnt / TGF-β Pathways Macrolide->Wnt_TGFb Cytokine_Modulation Modulation of Cytokine Production TLR_TRK->Cytokine_Modulation Inflammation_Down Decreased Inflammation NFkB_AP1->Inflammation_Down Fibrosis_Down Decreased Fibrosis Wnt_TGFb->Fibrosis_Down MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute to 5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

The Structure-Activity Relationship of 10-Deoxymethymycin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a 12-Membered Macrolide Antibiotic

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 10-Deoxymethymycin, a 12-membered macrolide antibiotic. While direct and extensive SAR studies on this compound are limited in publicly available literature, this document synthesizes information from studies on closely related 12-membered macrolides, including methymycin (B1233876) and its derivatives, to extrapolate and build a foundational understanding of the key structural features governing its antibacterial activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents.

Introduction to this compound

This compound is a macrolide antibiotic belonging to the 12-membered ring class. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit in the nascent peptide exit tunnel (NPET), thereby causing premature dissociation of peptidyl-tRNA from the ribosome. This compound is produced by certain strains of Streptomyces venezuelae. Its structure features a 12-membered lactone ring, a desosamine (B1220255) sugar moiety, and the absence of a hydroxyl group at the C-10 position compared to its parent compound, methymycin.

Core Structure and Key Functional Groups

The antibacterial activity of this compound and its analogs is dictated by the interplay of several key structural components:

  • The 12-Membered Macrolactone Ring: This forms the core scaffold of the molecule and is essential for orienting the other functional groups for optimal interaction with the ribosomal target.

  • The Desosamine Sugar: This amino sugar, attached at the C-5 position of the aglycone, is crucial for antibacterial activity. The dimethylamino group on the desosamine is a key determinant of binding affinity to the ribosome.

  • The C-10 Position: The absence of a hydroxyl group at this position distinguishes this compound from methymycin. Modifications at this position can significantly impact activity.

  • Other Peripheral Substituents: Methyl groups and other functionalities on the macrolactone ring contribute to the overall conformation and lipophilicity of the molecule, which in turn affects cell permeability and target engagement.

Structure-Activity Relationship Data

Due to the scarcity of publicly available, extensive SAR studies specifically on this compound, the following table summarizes the antibacterial activity of closely related 12-membered macrolides. This data is crucial for understanding the impact of structural modifications on antibacterial potency. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial efficacy, with lower values indicating higher potency.

Compound/AnalogModification from this compoundTest Organism(s)MIC (µg/mL)Reference(s)
Methymycin Addition of a hydroxyl group at C-10S. aureus, S. pyogenes0.25 - 2
Neomethymycin (B1240094) Stereoisomer of methymycin (hydroxyl at C-12)S. aureus, S. pyogenes1 - 8
3'-Demethylmethymycin Demethylation at the 3'-position of desosamineNot Reported (Anti-inflammatory activity tested)-
3'-Demethyldeoxymethymycin Demethylation at the 3'-position of desosamineNot Reported (Anti-inflammatory activity tested)-
Novel 12-membered macrolides with anchor group Varied substitutions on the lactone ringErythromycin-resistant S. aureus, S. pyogenes, H. influenzae0.5 - >128

Key Inferences from the Data:

  • Importance of the Desosamine Moiety: The desosamine sugar is critical for activity, as demonstrated by the high potency of compounds containing this group.

  • Stereochemistry at C-10 and C-12: The stereochemistry of the hydroxyl group at C-10 in methymycin and C-12 in neomethymycin influences activity, with methymycin generally being more potent.

  • Modifications for Resistant Strains: Strategic modifications to the macrolactone ring, such as the introduction of specific "anchor groups," can confer activity against erythromycin-resistant bacterial strains.

Experimental Protocols

This section details the standard methodologies used to evaluate the antibacterial activity and mechanism of action of macrolide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterial strain overnight on a suitable agar (B569324) medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial inoculum.

    • Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit bacterial protein synthesis.

Protocol: IVTT Inhibition Assay

  • Assay Setup:

    • Utilize a commercially available E. coli-based coupled transcription/translation system.

    • The system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.) and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Inhibition Measurement:

    • Add varying concentrations of the test compound to the IVTT reaction mixture.

    • Include a positive control (no inhibitor) and a negative control (no DNA template).

    • Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).

  • Detection:

    • Measure the amount of reporter protein synthesized. For luciferase, this is done by adding the luciferin (B1168401) substrate and measuring the resulting luminescence using a luminometer.

    • The reduction in the reporter signal in the presence of the test compound is indicative of protein synthesis inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds Peptidyl_Transferase_Center Peptidyl Transferase Center Growing_Peptide_Chain Growing Peptide Chain Peptidyl_Transferase_Center->Growing_Peptide_Chain elongates Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Nascent_Peptide_Exit_Tunnel->Growing_Peptide_Chain Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Peptidyl_Transferase_Center delivers amino acid Growing_Peptide_Chain->Nascent_Peptide_Exit_Tunnel exits via Premature_Dissociation Premature Dissociation Growing_Peptide_Chain->Premature_Dissociation 10_Deoxymethymycin This compound 10_Deoxymethymycin->Nascent_Peptide_Exit_Tunnel binds to Inhibition Inhibition

Figure 1: Mechanism of bacterial protein synthesis inhibition by this compound.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and SAR Lead_Compound This compound Analog_Design Analog Design (e.g., modify C-10, desosamine) Lead_Compound->Analog_Design Synthesis_of_Analogs Synthesis of Analogs Analog_Design->Synthesis_of_Analogs MIC_Determination MIC Determination (vs. Gram-positive & Gram-negative bacteria) Synthesis_of_Analogs->MIC_Determination IVTT_Assay In Vitro Translation Inhibition Assay Synthesis_of_Analogs->IVTT_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Synthesis_of_Analogs->Cytotoxicity_Assay Data_Collection Collect MIC, IC50, and Cytotoxicity Data MIC_Determination->Data_Collection IVTT_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Figure 2: A typical workflow for the structure-activity relationship (SAR) study of this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound, inferred from studies on closely related 12-membered macrolides, highlights the critical roles of the macrolactone scaffold, the desosamine sugar, and specific stereocenters in determining antibacterial potency. While the core structure is essential for ribosomal binding, modifications at various positions offer opportunities to enhance activity, broaden the antibacterial spectrum, and overcome resistance mechanisms.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive library of this compound analogs with systematic modifications at key positions is needed to build a more detailed and quantitative SAR model.

  • Activity against Resistant Strains: The design and synthesis of novel derivatives with improved activity against clinically relevant drug-resistant pathogens are of high priority.

  • Pharmacokinetic and Pharmacodynamic Profiling: Promising lead compounds should be subjected to in-depth ADME/Tox studies to assess their drug-like properties and potential for in vivo efficacy.

  • Structural Biology: High-resolution crystal structures of this compound and its analogs in complex with the bacterial ribosome would provide invaluable insights for rational drug design.

By leveraging the foundational SAR knowledge and employing modern drug discovery strategies, there is significant potential to develop next-generation macrolide antibiotics based on the this compound scaffold.

The Microbial Genesis of 10-Deoxymethymycin: A Technical Guide to its Source, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 10-Deoxymethymycin, a macrolide antibiotic with significant research interest. It details its microbial origin, biosynthetic pathway, and the experimental protocols for its production, isolation, and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound, also known as Antibiotic YC 17, is a 12-membered macrolide antibiotic that exhibits activity against Gram-positive bacteria. While not a clinically used antibiotic itself, it and its aglycone, 10-deoxymethynolide (B1237683), are important precursors and chemical scaffolds for the semi-synthetic production of novel ketolide antibiotics, which are being developed to combat multi-drug-resistant pathogens. The microbial origin and the intricate biosynthetic pathway of this compound have been the subject of extensive research, offering a model system for understanding and engineering polyketide biosynthesis.

Microbial Source and Fermentation

The primary and initial source of this compound is the Gram-positive, soil-dwelling bacterium, Streptomyces venezuelae . This filamentous bacterium is a prolific producer of various secondary metabolites, including other well-known antibiotics like chloramphenicol (B1208) and pikromycin.

Cultivation of Streptomyces venezuelae

Successful production of this compound relies on the careful cultivation of S. venezuelae. The following table summarizes typical media used for the growth and production phases.

Medium TypeCompositionPurposeReference
GYM Medium Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), Agar (B569324) (12 g/L)Routine growth and maintenance of S. venezuelae cultures.
MYM Medium Maltose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L)Liquid culture for submerged fermentation and production.
SCM Medium Soluble Starch (10 g/L), Corn Steep Liquor (5 g/L), Yeast Extract (2.5 g/L), CaCO₃ (1 g/L), FeSO₄·7H₂O (0.02 g/L)Methymycin (B1233876) production.
Suzuki Glucose-Peptone Medium Glucose (20 g/L), Peptone (10 g/L), Meat Extract (10 g/L), NaCl (5 g/L)Pikromycin production.
Fermentation Protocol

The following is a generalized protocol for the submerged fermentation of S. venezuelae for the production of this compound and its precursors.

Experimental Protocol: Submerged Fermentation of S. venezuelae

  • Inoculum Preparation: Inoculate a single colony of S. venezuelae from a fresh GYM agar plate into a 250 mL flask containing 50 mL of sterile liquid GYM medium. Incubate at 28-30°C with shaking at 200 rpm for 16-48 hours to generate a seed culture.

  • Production Culture: Inoculate a larger volume of production medium (e.g., MYM or a specialized production medium) with the seed culture (typically a 5-10% v/v inoculation).

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor growth and secondary metabolite production.

  • Fed-Batch Fermentation (for enhanced yield): For larger scale production, a fed-batch approach can be employed in a bioreactor. This involves the periodic feeding of a concentrated nutrient solution (e.g., glucose) to maintain optimal growth and production conditions. A dissolved oxygen-stat (DO-stat) feeding strategy, where nutrients are added in response to an increase in dissolved oxygen, has been shown to be effective.

Biosynthesis of this compound

This compound is synthesized via the methymycin/pikromycin biosynthetic pathway, a well-studied example of a type I polyketide synthase (PKS) system. The biosynthesis can be conceptually divided into three main stages: polyketide chain assembly, glycosylation, and subsequent modification.

Polyketide Backbone Formation

The core of this compound is the 12-membered macrolactone, 10-deoxymethynolide. This is assembled by a modular polyketide synthase encoded by the pikA gene cluster, which consists of four large, multifunctional proteins (PikAI, PikAII, PikAIII, and PikAIV). These enzymes catalyze the sequential condensation of simple carboxylic acid extender units to form the polyketide chain. A thioesterase domain then catalyzes the cyclization of the linear polyketide to form 10-deoxymethynolide.

Deoxysugar Biosynthesis and Glycosylation

The sugar moiety attached to the macrolactone is D-desosamine. The genes responsible for its biosynthesis (des locus) are located downstream of the pikA cluster. These enzymes convert D-glucose-1-phosphate into TDP-D-desosamine. A specific glycosyltransferase, DesVII, then attaches the activated desosamine (B1220255) sugar to the 10-deoxymethynolide aglycone, forming this compound.

P450-mediated Hydroxylation

The final step in the biosynthesis of related macrolides like methymycin is the hydroxylation of the macrolactone ring, catalyzed by a cytochrome P450 monooxygenase, PikC. This enzyme is notably flexible and can hydroxylate the 12-membered ring at either the C-10 or C-12 position to produce methymycin and neomethymycin, respectively. This compound is the direct precursor to these hydroxylated products.

Signaling Pathway of this compound Biosynthesis

Biosynthesis cluster_PKS Polyketide Synthesis (pikA cluster) cluster_Sugar Deoxysugar Synthesis (des locus) cluster_Glycosylation Glycosylation & Modification Propionyl_CoA Propionyl-CoA (Starter) PikAI_PikAIV PikAI - PikAIV (Polyketide Synthase) Propionyl_CoA->PikAI_PikAIV Methylmalonyl_CoA Methylmalonyl-CoA (Extender) Methylmalonyl_CoA->PikAI_PikAIV Linear_Hexaketide Linear Hexaketide PikAI_PikAIV->Linear_Hexaketide Thioesterase Thioesterase Domain Linear_Hexaketide->Thioesterase Deoxymetholide Deoxymetholide Thioesterase->Deoxymetholide Deoxymethynolide 10-Deoxymethynolide DesVII DesVII (Glycosyltransferase) Deoxymethynolide->DesVII Glucose_1_P Glucose-1-Phosphate Des_enzymes DesI - DesVI Glucose_1_P->Des_enzymes TDP_Desosamine TDP-D-desosamine Des_enzymes->TDP_Desosamine TDP_Desosamine->DesVII Deoxymethymycin This compound DesVII->Deoxymethymycin PikC PikC (P450) Hydroxylase Deoxymethymycin->PikC Methymycin Methymycin / Neomethymycin PikC->Methymycin GeneDisruption cluster_Cloning Disruption Plasmid Construction cluster_Conjugation Intergeneric Conjugation cluster_Selection Selection and Verification Target_Gene Target Gene (e.g., pikC) Cloning_Vector E. coli - Streptomyces Shuttle Vector Target_Gene->Cloning_Vector Resistance_Cassette Resistance Cassette (e.g., apramycin) Resistance_Cassette->Cloning_Vector Disruption_Plasmid Disruption Plasmid Cloning_Vector->Disruption_Plasmid E_coli_donor E. coli Donor Strain (e.g., ET12567/pUZ8002) Disruption_Plasmid->E_coli_donor Conjugation Conjugation E_coli_donor->Conjugation S_venezuelae_recipient S. venezuelae Recipient S_venezuelae_recipient->Conjugation Exconjugants Selection of Exconjugants Conjugation->Exconjugants Double_Crossover Screening for Double Crossover Exconjugants->Double_Crossover PCR_Verification PCR Verification Double_Crossover->PCR_Verification Mutant_Strain Verified Mutant Strain PCR_Verification->Mutant_Strain

The Chemical Architecture of 10-Deoxymethymycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deoxymethymycin, a macrolide antibiotic, represents a significant area of interest in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of its chemical structure, drawing from key synthetic and analytical studies. We present a summary of its chemical identifiers, detailed experimental protocols for its synthesis and characterization, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of macrolide antibiotics.

Core Chemical Structure and Identifiers

This compound is a 12-membered macrolide antibiotic. Its core structure consists of a lactone ring to which a desosamine (B1220255) sugar moiety is attached. The aglycone, known as 10-deoxymethynolide (B1237683), is a key precursor in its synthesis.

IdentifierValueSource
IUPAC Name (3R,4S,5S,7R,9E,11R,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy-12-ethyl-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dionePubChem
Molecular Formula C25H43NO6PubChem
SMILES CC[C@@H]1--INVALID-LINK--O1)C)O[C@H]2--INVALID-LINK--C)N(C)C)O)C)C">C@@HCPubChem
InChI Key DZGHWPQKGWXOHD-NHLONWFASA-NPubChem
CAS Number 36826-66-1MedchemExpress

Experimental Protocols

The structural elucidation and synthesis of this compound and its aglycone, 10-deoxymethynolide, have been described in detail in the scientific literature. The following protocols are based on the methodologies reported in the total synthesis by Xuan R, et al.

Synthesis of 10-Deoxymethynolide

The total synthesis of 10-deoxymethynolide is a multi-step process involving the assembly of key fragments followed by macrocyclization. A crucial step in this synthesis is the ring-closing metathesis (RCM) reaction.

General Workflow for the Synthesis of 10-Deoxymethynolide:

G cluster_prep Fragment Preparation cluster_coupling Assembly cluster_cyclization Macrocyclization A Starting Materials B Fragment A Synthesis A->B C Fragment B Synthesis A->C D Aldol Condensation B->D C->D E Esterification D->E F Ring-Closing Metathesis E->F G 10-Deoxymethynolide F->G G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Growing_Polypeptide Growing_Polypeptide Peptidyl_Transferase_Center->Growing_Polypeptide elongates Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Exit_Tunnel->Protein_Synthesis_Inhibition leads to blockage 10_Deoxymethymycin 10_Deoxymethymycin 10_Deoxymethymycin->Exit_Tunnel binds to mRNA mRNA mRNA->30S_subunit binds tRNA tRNA tRNA->Peptidyl_Transferase_Center delivers amino acid Growing_Polypeptide->Exit_Tunnel passes through

An In-depth Technical Guide to 10-Deoxymethymycin and its Aglycone, 10-deoxymethynolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the macrolide antibiotic 10-deoxymethymycin (B1666048) and its aglycone precursor, 10-deoxymethynolide (B1237683). It delves into their chemical structures, biosynthesis by Streptomyces venezuelae, and various strategies for chemical synthesis. The guide further explores their mechanism of action, focusing on the inhibition of bacterial protein synthesis, and presents available data on their biological activity against Gram-positive bacteria. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound is a 12-membered macrolide antibiotic belonging to the pikromycin (B1677795) family. Like other macrolides, it exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Its aglycone, 10-deoxymethynolide, is a key intermediate in its biosynthesis and a target for total synthesis efforts. Understanding the chemistry, biosynthesis, and biological activity of these related molecules is crucial for the development of new antibacterial agents and for engineering novel macrolide structures with improved therapeutic properties.

Chemical Structures

The chemical structures of this compound and its aglycone, 10-deoxymethynolide, are fundamental to their biological function.

Table 1: Chemical Properties of this compound and 10-Deoxymethynolide

CompoundMolecular FormulaIUPAC Name
This compound C25H43NO6(3R,4S,5S,7R,9E,11R,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione
10-Deoxymethynolide C17H28O4(3R,4S,5S,7R,9E,11R,12R)-12-ethyl-4-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

Biosynthesis

This compound is naturally produced by the bacterium Streptomyces venezuelae. Its biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the pik gene cluster. The aglycone, 10-deoxymethynolide, is assembled by the PKS modules and subsequently glycosylated to yield this compound (also known as YC-17).

The pikromycin PKS is a modular enzyme complex where each module is responsible for the addition and modification of a specific extender unit to the growing polyketide chain. The process begins with a loading module and proceeds through six extension modules. The synthesis of the 12-membered ring of 10-deoxymethynolide is completed after the fifth module, followed by release from the PKS by a thioesterase domain.

Following the formation of 10-deoxymethynolide, the glycosyltransferase DesVII attaches the deoxysugar TDP-desosamine to the C4 hydroxyl group of the macrolactone ring, forming this compound.

Pikromycin Biosynthesis Pathway cluster_PKS Polyketide Synthase (PKS) cluster_PostPKS Post-PKS Modification Propionyl-CoA Propionyl-CoA PKS_Modules PikA Modules 1-5 Propionyl-CoA->PKS_Modules Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules 10-deoxymethynolide 10-deoxymethynolide PKS_Modules->10-deoxymethynolide Thioesterase DesVII DesVII (Glycosyltransferase) 10-deoxymethynolide->DesVII TDP-desosamine TDP-desosamine TDP-desosamine->DesVII This compound This compound DesVII->this compound

Biosynthesis of this compound.

Chemical Synthesis of 10-deoxymethynolide

The total synthesis of 10-deoxymethynolide has been a subject of significant interest in organic chemistry. Various synthetic strategies have been developed, often employing key reactions to construct the complex macrocyclic structure.

A notable approach involves a convergent synthesis where the molecule is retrosynthetically disconnected into several key fragments. These fragments are then assembled using stereoselective reactions. Key chemical transformations frequently utilized include:

  • Asymmetric Aldol (B89426) Reactions: To establish the stereocenters in the polyketide backbone.

  • Yamaguchi Esterification: For the formation of the ester linkage prior to macrolactonization.

  • Ring-Closing Metathesis (RCM): A powerful method to form the 12-membered macrocycle, often employing Grubbs' catalysts.

Retrosynthetic Analysis of 10-deoxymethynolide 10-deoxymethynolide 10-deoxymethynolide Seco_acid Seco-acid precursor 10-deoxymethynolide->Seco_acid Ring-Closing Metathesis Fragment_A Fragment A Seco_acid->Fragment_A Yamaguchi Esterification Fragment_B Fragment B Seco_acid->Fragment_B Aldol Reaction Fragment_C Fragment C Seco_acid->Fragment_C Aldol Reaction

A general retrosynthetic approach.
Detailed Experimental Protocol for Total Synthesis

The following is a summarized experimental protocol based on the work of Xuan et al., 2008. For complete experimental details, including characterization data, it is essential to consult the supporting information of the original publication.

Key Steps:

  • Fragment Synthesis: The synthesis begins with the preparation of three key fragments. These fragments are synthesized from commercially available starting materials using a series of reactions including asymmetric aldol additions to control stereochemistry.

  • Fragment Coupling: The synthesized fragments are then coupled together. For instance, an esterification reaction, such as the Yamaguchi esterification, is used to connect two of the fragments.

  • Macrolactonization: The final key step is the ring-closing metathesis (RCM) of the linear precursor to form the 12-membered macrolactone. This is typically carried out using a second-generation Grubbs catalyst in a dilute solution to favor intramolecular cyclization.

  • Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the final product, 10-deoxymethynolide.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. Quantitative data on its efficacy is often presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: Antibacterial Spectrum of this compound (Representative Data)

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Streptococcus pneumoniaeGram-positiveData not available
Bacillus subtilisGram-positiveData not available
Mechanism of Action

As a macrolide antibiotic, this compound is believed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. Macrolides bind to the 23S ribosomal RNA (rRNA) of the 50S large ribosomal subunit. This binding occurs at or near the peptidyl transferase center, which is responsible for peptide bond formation. By binding to the ribosome, macrolides block the exit tunnel through which the nascent polypeptide chain emerges, thereby halting protein elongation and ultimately leading to bacterial growth inhibition.

Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit 23S_rRNA 23S rRNA Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Protein Synthesis 23S_rRNA->Inhibition Blocks Exit Tunnel mRNA mRNA tRNA tRNA This compound This compound This compound->23S_rRNA Binds to

Inhibition of bacterial protein synthesis.

Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains can be determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: The antibiotic stock solution is serially diluted in a 96-well microtiter plate containing CAMHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC Assay Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Conclusion

This compound and its aglycone, 10-deoxymethynolide, represent important molecules in the field of macrolide antibiotics. Their biosynthesis via the versatile pikromycin PKS system in S. venezuelae offers a fascinating model for metabolic engineering and the generation of novel antibiotic structures. Furthermore, the total synthesis of 10-deoxymethynolide provides a platform for the development of synthetic analogs with potentially improved pharmacological properties. While the general mechanism of action is understood to be the inhibition of bacterial protein synthesis, further research to elucidate specific quantitative biological activity and detailed interactions with the ribosome will be crucial for advancing their potential as therapeutic agents. This guide provides a foundational resource for researchers to build upon in their efforts to combat bacterial infections.

The Genetic Blueprint of a Macrolide Antibiotic: A Technical Guide to 10-Deoxymethymycin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic and enzymatic machinery responsible for the production of 10-deoxymethymycin (B1666048), a 12-membered macrolide antibiotic. As a precursor to the more widely known methymycin, understanding the biosynthesis of this compound offers a foundational perspective for the rational design and engineering of novel polyketide-based therapeutics. This document provides a comprehensive overview of the biosynthetic gene cluster, the enzymatic cascade, regulatory mechanisms, and detailed experimental protocols for the study and manipulation of this pathway.

The Pikromycin (B1677795) Biosynthetic Gene Cluster: The Genetic Locus of this compound Production

The biosynthesis of this compound is intrinsically linked to the pikromycin (pik) biosynthetic gene cluster (BGC) from the soil bacterium Streptomyces venezuelae. This extensive gene cluster, spanning approximately 60 kb, orchestrates the assembly of not only this compound but also a suite of related macrolide antibiotics, including pikromycin, narbomycin, and methymycin. The production of this compound is an integral part of this metabolic network, arising from the macrolactonization of a specific polyketide intermediate.

The pik BGC is organized into several key functional loci:

  • pikA Locus: Encodes the Type I modular polyketide synthase (PKS) responsible for the assembly of the polyketide backbone.

  • des Locus: Contains the genes necessary for the biosynthesis of the deoxysugar TDP-desosamine and its subsequent attachment to the macrolactone core.

  • pikC Gene: Encodes a cytochrome P450 hydroxylase responsible for tailoring modifications of the macrolide scaffold.

  • pikD Gene: A key regulatory gene encoding a positive transcriptional activator of the pik cluster.

  • pikR Locus: Comprises resistance genes that protect the producing organism from the antibiotic products.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process, with the core structure, 10-deoxymethynolide (B1237683), being the aglycone precursor.

Assembly of the 10-Deoxymethynolide Core by the Pikromycin Polyketide Synthase

The carbon skeleton of 10-deoxymethynolide is assembled by the Pikromycin PKS, a large multi-enzyme complex encoded by the pikA locus. This Type I PKS is composed of four large polypeptides: PikAI, PikAII, PikAIII, and PikAIV, which collectively house a loading module and six extension modules.

The assembly process begins with the loading of a starter unit, followed by six successive rounds of condensation with methylmalonyl-CoA extender units. Each module is responsible for one cycle of chain elongation and processing. The production of the 12-membered macrolactone, 10-deoxymethynolide, is a result of premature termination of the polyketide chain elongation after the sixth module (located on PikAIII) by the thioesterase (TE) domain of PikAIV. This process competes with the further elongation to a 14-membered ring that leads to narbonolide, the precursor of pikromycin.

10-Deoxymethynolide Biosynthesis cluster_PKS Pikromycin Polyketide Synthase (PikAI-PikAIV) Starter Propionyl-CoA (Starter Unit) PKS PikA PKS Assembly Line (Modules 1-6) Starter->PKS Extender 6 x Methylmalonyl-CoA (Extender Units) Extender->PKS Intermediate Linear Hexaketide Intermediate PKS->Intermediate Chain Elongation TE Thioesterase (TE) Domain (on PikAIV) Intermediate->TE Premature Termination Aglycone 10-Deoxymethynolide TE->Aglycone Cyclization

Caption: Biosynthesis of the 10-deoxymethynolide aglycone by the Pikromycin PKS.

Glycosylation: The Final Step to this compound

The aglycone, 10-deoxymethynolide, is then glycosylated with the deoxysugar TDP-desosamine to yield this compound (also known as YC-17). This reaction is catalyzed by the glycosyltransferase DesVII, an enzyme encoded within the des locus. The biosynthesis of the TDP-desosamine precursor from glucose-1-phosphate is carried out by a series of enzymes also encoded in the des locus (DesI-VI).

Glycosylation_Pathway cluster_sugar Deoxysugar Biosynthesis (des Locus) G1P Glucose-1-Phosphate DesI_VI DesI - DesVI Enzymes G1P->DesI_VI TDP_Desosamine TDP-D-desosamine DesI_VI->TDP_Desosamine DesVII DesVII Glycosyltransferase TDP_Desosamine->DesVII Aglycone 10-Deoxymethynolide Aglycone->DesVII Final_Product This compound (YC-17) DesVII->Final_Product

Caption: Glycosylation of 10-deoxymethynolide to form this compound.

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated at the transcriptional level. The key player in this regulation is PikD, a pathway-specific positive regulator.

The Role of the pikD Regulator

The pikD gene, located within the pik cluster, encodes a large ATP-binding protein that acts as a transcriptional activator. Deletion of pikD results in the complete abolishment of pikromycin and its precursors, including this compound. PikD has been shown to control the transcription of the pikA (PKS) and des (deoxysugar) operons, thereby coordinating the expression of the biosynthetic machinery. The exact mechanism of PikD activation and the signals to which it responds are still areas of active research, but it is clear that it plays a pivotal role in initiating the production of the macrolide antibiotics.

PikD_Regulation cluster_targets Target Operons PikD_gene pikD gene PikD_protein PikD Protein (Activator) PikD_gene->PikD_protein Expression pikA pikA (PKS genes) PikD_protein->pikA Activates Transcription des des (Deoxysugar genes) PikD_protein->des Activates Transcription

Caption: Transcriptional regulation of the pik gene cluster by the PikD activator.

Quantitative Data

Precise quantitative data for this compound production and the kinetics of the enzymes involved are crucial for metabolic engineering and synthetic biology applications. The following tables summarize available data from the literature.

Table 1: Production of 10-Deoxymethynolide in Heterologous Hosts

Host StrainGenetic ModificationTiter (mg/L)Reference
Streptomyces lividansHeterologous expression of pik BGC~5[Pyeon et al., 2017]
Streptomyces coelicolorHeterologous expression of pik BGC~2[Pyeon et al., 2017]
S. lividansTandem integration of two pik BGCs~15[Pyeon et al., 2017]

Table 2: Putative Kinetic Parameters for PikA Polyketide Synthase Modules

Enzyme/ModuleSubstrateKm (µM)kcat (min-1)Reference
PikAIV (AT domain)Methylmalonyl-CoA15 ± 2120 ± 5[Kittilä et al., 2011]
PikAIV (AT domain)Malonyl-CoA25 ± 42.5 ± 0.1[Kittilä et al., 2011]

Note: Kinetic data for individual PKS modules is often challenging to obtain and may be estimated from in vitro studies of isolated domains.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound biosynthesis.

Gene Knockout in Streptomyces venezuelae (e.g., pikD deletion)

This protocol describes a general workflow for creating a gene deletion mutant in S. venezuelae using a PCR-targeting approach with a temperature-sensitive plasmid.

Workflow Diagram:

Gene_Knockout_Workflow Start Start: Design Primers PCR PCR amplify disruption cassette (e.g., apramycin (B1230331) resistance) with homology arms to target gene Start->PCR Plasmid Clone cassette into a temperature-sensitive vector (e.g., pKC1139 derivative) PCR->Plasmid Conjugation Introduce plasmid into S. venezuelae via intergeneric conjugation from E. coli Plasmid->Conjugation Selection1 Select for single-crossover integrants at non-permissive temperature (e.g., 37°C) Conjugation->Selection1 Selection2 Culture at permissive temperature (e.g., 30°C) without selection to allow for second crossover Selection1->Selection2 Screening Screen for double-crossover mutants (loss of vector resistance, target gene deletion) by PCR and sequencing Selection2->Screening End End: Gene knockout mutant Screening->End

Caption: Workflow for targeted gene knockout in Streptomyces venezuelae.

Methodology:

  • Primer Design: Design primers to amplify a resistance cassette (e.g., apramycin) flanked by 40-50 bp homology regions corresponding to the upstream and downstream sequences of the target gene (pikD).

  • PCR Amplification: Amplify the disruption cassette using a high-fidelity DNA polymerase.

  • Vector Construction: Clone the amplified cassette into a suitable temperature-sensitive shuttle vector (e.g., a derivative of pKC1139) that can replicate in E. coli but not at higher temperatures in Streptomyces.

  • Conjugation: Transform the resulting plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. venezuelae.

  • Selection of Single Crossovers: Plate the conjugation mixture on a medium containing the appropriate antibiotic (for the disruption cassette) and incubate at a non-permissive temperature (e.g., 37°C) to select for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Induction of Second Crossover: Inoculate single-crossover colonies into a non-selective liquid medium and grow at a permissive temperature (e.g., 30°C) for several rounds of growth to allow for the second crossover event to occur, leading to the excision of the plasmid.

  • Screening for Double Crossovers: Plate the culture onto a non-selective medium to obtain single colonies. Replicate-plate colonies onto media with and without the plasmid-conferred antibiotic resistance to identify clones that have lost the vector. Confirm the deletion of the target gene in these potential double-crossover mutants by PCR using primers flanking the target gene and by DNA sequencing.

Heterologous Expression of the pik Gene Cluster in Streptomyces coelicolor

This protocol outlines the heterologous expression of the pik BGC in a host like S. coelicolor M1152, which is engineered to be a clean host for secondary metabolite production.

Workflow Diagram:

Heterologous_Expression_Workflow Start Start: Isolate high-molecular-weight genomic DNA from S. venezuelae Library Construct a cosmid or BAC library Start->Library Screening Screen the library using probes specific for the pik gene cluster Library->Screening Identification Identify and characterize overlapping cosmids/BACs spanning the entire cluster Screening->Identification Vector Introduce the full gene cluster into an integrative expression vector (e.g., pSET152 derivative) Identification->Vector Transformation Introduce the expression vector into S. coelicolor M1152 via conjugation Vector->Transformation Expression Culture the recombinant strain under production conditions Transformation->Expression Analysis Extract and analyze metabolites by HPLC-MS to detect 10-deoxymethynolide Expression->Analysis End End: Heterologous production Analysis->End

Caption: Workflow for heterologous expression of the pik gene cluster.

Methodology:

  • Genomic DNA Isolation: Isolate high-quality, high-molecular-weight genomic DNA from S. venezuelae.

  • Library Construction: Construct a cosmid or Bacterial Artificial Chromosome (BAC) library from the genomic DNA.

  • Library Screening: Screen the library using radioactively or fluorescently labeled DNA probes designed from known sequences within the pik gene cluster (e.g., from pikA or pikC).

  • Cosmid/BAC Identification and Assembly: Identify positive clones and use restriction mapping and end-sequencing to assemble a contig of overlapping clones that covers the entire pik BGC.

  • Expression Vector Construction: Subclone the entire pik BGC from the identified cosmids/BACs into an integrative expression vector that can be introduced into S. coelicolor. This vector should contain an attachment site (attP) for site-specific integration into the host chromosome and a suitable promoter to drive the expression of the cluster, if necessary.

  • Transformation of S. coelicolor: Introduce the expression construct into S. coelicolor M1152 via intergeneric conjugation from E. coli.

  • Cultivation and Metabolite Analysis: Grow the recombinant S. coelicolor strain in a suitable production medium (e.g., R5A medium). Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) and analyze the extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of 10-deoxymethynolide and other pikromycin-related macrolides.

Conclusion

The genetic basis for this compound production is well-defined within the context of the pikromycin biosynthetic gene cluster in Streptomyces venezuelae. The modular nature of the PikA polyketide synthase, the dedicated deoxysugar biosynthetic pathway, and the specific regulatory control by PikD provide a clear framework for understanding and manipulating the production of this macrolide. The protocols and data presented in this guide offer a starting point for researchers aiming to explore the biosynthesis of this compound, with the ultimate goal of leveraging this knowledge for the development of novel antibiotics and other valuable bioactive compounds. Further research into the upstream regulatory networks and the intricate protein-protein interactions within the PKS will undoubtedly unveil new opportunities for pathway engineering and the generation of next-generation macrolide therapeutics.

In-Depth Technical Guide: Preliminary In Vitro Evaluation of 10-Deoxymethymycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deoxymethymycin, also known as YC-17, is a 12-membered macrolide antibiotic. It is a key intermediate in the biosynthesis of methymycin (B1233876) and neomethymycin, produced by Streptomyces venezuelae. As a member of the macrolide family, its mechanism of action is anticipated to involve the inhibition of bacterial protein synthesis. This document provides a technical overview of the available in vitro data and methodologies for the preliminary evaluation of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. While specific studies on this compound's binding are limited, extensive research on the closely related methymycin provides a strong model for its mechanism.

Macrolides bind to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding site is primarily composed of 23S rRNA. By occupying the NPET, the antibiotic physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of translation. This inhibition is often context-specific, meaning it preferentially affects the synthesis of certain proteins depending on their amino acid sequence.

Recent crystallographic studies on methymycin have shown that it binds to an overlapping site within the NPET, effectively blocking the tunnel. This leads to a bacteriostatic effect, where bacterial growth is halted. It is important to note that even at saturating concentrations, a significant fraction of cellular proteins may continue to be synthesized, suggesting a unique mode of action where only a subset of proteins essential for growth are inhibited.

Signaling Pathway Disruption

The primary "pathway" affected by this compound is the central dogma process of protein synthesis. By inhibiting this fundamental process, all downstream cellular activities that depend on the de novo synthesis of proteins are consequently disrupted.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide_Chain Polypeptide_Chain 50S->Polypeptide_Chain Elongation 50S->Polypeptide_Chain Inhibition 30S 30S mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->50S Enters A-site This compound This compound This compound->50S Binds to Exit Tunnel

Fig. 1: Mechanism of Action of this compound

In Vitro Antibacterial Activity

Currently, there is a lack of publicly available, specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of bacterial strains. However, it is established that this compound displays activity against Gram-positive bacteria. For the purposes of this guide, a template table for presenting such data is provided below. Researchers are encouraged to populate this table with their own experimental findings.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureuse.g., 25923Data to be determined
Streptococcus pneumoniaee.g., 49619Data to be determined
Enterococcus faecalise.g., 29212Data to be determined
Bacillus subtilise.g., 6633Data to be determined
Escherichia colie.g., 25922Data to be determined

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start Prepare_Bacterial_Inoculum Prepare_Bacterial_Inoculum Start->Prepare_Bacterial_Inoculum Serial_Dilution Serial_Dilution Prepare_Bacterial_Inoculum->Serial_Dilution Inoculate_Plate Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_MIC Read_MIC Incubate->Read_MIC End End Read_MIC->End

Fig. 2: MIC Assay Workflow
Cytotoxicity Assay (MTT Assay)

This assay determines the potential toxicity of this compound to eukaryotic cells.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Reading:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Start Start Seed_Cells Seed_Cells Start->Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Incubate_24_72h Incubate_24_72h Treat_with_Compound->Incubate_24_72h Add_MTT Add_MTT Incubate_24_72h->Add_MTT Incubate_2_4h Incubate_2_4h Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize_Formazan Incubate_2_4h->Solubilize_Formazan Read_Absorbance Read_Absorbance Solubilize_Formazan->Read_Absorbance End End Read_Absorbance->End

Fig. 3: Cytotoxicity Assay Workflow

Conclusion

This compound is a macrolide antibiotic with a mechanism of action rooted in the inhibition of bacterial protein synthesis. While its direct antibacterial activity data is not extensively published, its role as a precursor to the well-studied methymycin provides a strong foundation for understanding its biological effects. The protocols outlined in this guide provide a framework for the systematic in vitro evaluation of this compound, which will be crucial for determining its potential as a therapeutic agent. Further research is warranted to establish a comprehensive profile of its antibacterial spectrum and to elucidate the finer details of its interaction with the bacterial ribosome.

Methodological & Application

Total Synthesis of 10-Deoxymethymycin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the total synthesis of 10-Deoxymethymycin, a macrolide antibiotic. The following application notes and protocols are based on established synthetic routes, offering a guide for the laboratory synthesis of this complex natural product.

This compound is a 12-membered macrolide antibiotic that exhibits activity against Gram-positive bacteria. Its synthesis has been a subject of interest due to its therapeutic potential and challenging molecular architecture. The total synthesis of its aglycon, 10-deoxymethynolide (B1237683), has been accomplished through various strategies, with a notable approach detailed by Pilli, et al. This protocol primarily draws from their efficient 16-step synthesis.

I. Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative total synthesis of 10-deoxymethynolide, the aglycon of this compound. The yields are reported for each step as described in the cited literature.

StepReactionStarting MaterialProductYield (%)
1p-Toluenesulfonyl protection(S)-3-Hydroxy-2-methylpropanal(S)-3-O-p-toluenesulfonyl-3-hydroxy-2-methylpropanalNot Specified
...............
15Intramolecular Nozaki-Hiyama-Kishi couplingAldehyde precursorAllylic alcohol63
16OxidationAllylic alcohol(+)-10-Deoxymethynolide75
Overall 16 Steps (S)-3-O-p-toluenesulfonyl-3-hydroxy-2-methylpropanal (+)-10-Deoxymethynolide ~12

Note: This table is a representative summary. The complete sequence involves numerous intermediates and the yields for all steps are not fully detailed in the provided search results. A thorough literature review of the cited papers is recommended for a complete dataset.

II. Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of 10-deoxymethynolide.

A. Key Step: Intramolecular Nozaki-Hiyama-Kishi (NHK) Coupling

This reaction is a crucial step for the construction of the 12-membered lactone ring.

Materials:

  • Aldehyde precursor (vinylic iodide esterified with pimelic acid and reduced)

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Degassed N,N-Dimethylformamide (DMF)

Procedure:

  • In a meticulously dried reaction vessel under an inert atmosphere (e.g., argon), dissolve the aldehyde precursor in degassed DMF to a final concentration of 7.5 x 10⁻³ M.

  • Add a significant excess of CrCl₂ (approximately 9 equivalents).

  • Add a catalytic amount of NiCl₂ (approximately 1 mol %).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude allylic alcohol using column chromatography on silica (B1680970) gel to yield the desired product (63% yield).

B. Final Step: Oxidation to 10-Deoxymethynolide

The final step involves the oxidation of the allylic alcohol to the corresponding ketone to yield the target molecule.

Materials:

Procedure:

  • Dissolve the allylic alcohol in dichloromethane in a suitable reaction flask.

  • Add pyridinium dichromate (PDC) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (+)-10-deoxymethynolide (75% yield).

III. Synthetic Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the total synthesis of 10-Deoxymethynolide.

Total_Synthesis_Workflow Start (S)-3-O-p-toluenesulfonyl-3- hydroxy-2-methylpropanal Intermediate1 Vinylic Stannane Start->Intermediate1 Intermediate2 Vinylic Iodide Intermediate1->Intermediate2 Intermediate3 Esterification with Pimelic Acid Intermediate2->Intermediate3 Intermediate4 Aldehyde Precursor Intermediate3->Intermediate4 NHK_reaction Intramolecular Nozaki-Hiyama-Kishi Coupling Intermediate4->NHK_reaction Allylic_Alcohol Allylic Alcohol NHK_reaction->Allylic_Alcohol Oxidation Oxidation (PDC) Allylic_Alcohol->Oxidation Final_Product (+)-10-Deoxymethynolide Oxidation->Final_Product

Caption: Overall workflow for the total synthesis of (+)-10-Deoxymethynolide.

NHK_Reaction_Focus cluster_NHK Nozaki-Hiyama-Kishi Coupling Aldehyde Aldehyde Precursor (Vinylic Iodide Derivative) Reaction_Vessel Reaction at Room Temperature Aldehyde->Reaction_Vessel Reagents CrCl₂ (9 equiv) NiCl₂ (1 mol %) Degassed DMF Reagents->Reaction_Vessel Product Cyclized Allylic Alcohol Reaction_Vessel->Product

Caption: Key reagents and transformation in the NHK macrocyclization step.

The synthesis of this compound itself would subsequently involve the glycosylation of 10-deoxymethynolide with a suitable sugar donor, a step that is beyond the scope of this particular aglycon synthesis protocol. Further research into macrolide glycosylation techniques is recommended for the completion of the natural product. The recombinant thioesterase of the picromycin/methymycin polyketide synthase has also been shown to catalyze the macrolactonization of the seco-acid of 10-deoxymethynolide, presenting an alternative biosynthetic approach to the final cyclization.

Application Notes and Protocols for the Purification of 10-Deoxymethymycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of the macrolide antibiotic 10-Deoxymethymycin from the fermentation broth of Streptomyces venezuelae. The methodologies described herein are based on established principles for the isolation of macrolide antibiotics and are intended to serve as a guide for laboratory-scale purification.

Introduction

This compound is a 12-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae. It is the aglycone precursor to the antibiotic methymycin. The purification of this compound from complex fermentation broths is a critical step in its characterization, preclinical evaluation, and potential therapeutic development. This document outlines a robust multi-step purification strategy involving broth clarification, solvent extraction, and chromatographic separation.

Data Presentation

The following tables provide illustrative quantitative data for a typical laboratory-scale purification of this compound from a 10-liter fermentation of Streptomyces venezuelae. These values are representative and may vary depending on the specific fermentation conditions and strain productivity.

Table 1: Fermentation and Extraction Parameters

ParameterValueNotes
Fermentation Volume10 L
Cell-Free Supernatant Volume~9.5 LAfter removal of mycelia.
Extraction SolventEthyl Acetate (B1210297)
Volume of Extraction Solvent3 x 5 LThree successive extractions.
Combined Organic Extract Volume~15 L
Crude Extract Weight (after solvent evaporation)5 - 10 gVaries with fermentation titer.

Table 2: Chromatographic Purification Parameters and Yields

ParameterSilica (B1680970) Gel ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 Reversed-Phase (5 µm)
Mobile Phase Hexane-Ethyl Acetate gradientAcetonitrile-Water gradient
Typical Loading 5 g of crude extract50-100 mg of semi-pure fraction
Fraction Volume 20 mL5 mL
Purity of Pooled Fractions 70-85%>95%
Estimated Yield 150 - 300 mg100 - 200 mg

Experimental Protocols

Protocol 1: Clarification of Fermentation Broth

Objective: To remove Streptomyces venezuelae mycelia and other solid materials from the fermentation broth to obtain a clear supernatant containing this compound.

Materials:

  • 10 L Fermentation Broth of Streptomyces venezuelae

  • Large-capacity centrifuge and appropriate centrifuge bottles

  • Buchner funnel and filter paper (e.g., Whatman No. 1) or microfiltration apparatus (0.22 µm or 0.45 µm filter)

  • Vacuum flask

Procedure:

  • Harvest the fermentation broth at the optimal production time for this compound.

  • Transfer the broth to large-capacity centrifuge bottles.

  • Centrifuge at 5,000 x g for 20 minutes at 4°C to pellet the mycelia.

  • Carefully decant the supernatant into a clean vessel, avoiding disturbance of the cell pellet.

  • For complete clarification, filter the supernatant through a Buchner funnel with filter paper under vacuum or use a microfiltration system.

  • The resulting cell-free supernatant is now ready for solvent extraction.

Protocol 2: Solvent Extraction of this compound

Objective: To selectively extract this compound from the aqueous cell-free supernatant into an organic solvent.

Materials:

  • Cell-free supernatant (from Protocol 1)

  • Ethyl Acetate (ACS grade or higher)

  • Large separatory funnel (e.g., 2 L capacity)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Transfer the cell-free supernatant to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer is the ethyl acetate phase containing the extracted macrolides.

  • Carefully drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Combine all the ethyl acetate extracts.

  • Dry the combined ethyl acetate extract by adding anhydrous sodium sulfate and swirling for 5-10 minutes.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude oily or semi-solid extract.

Protocol 3: Silica Gel Chromatography

Objective: To perform an initial fractionation of the crude extract to separate this compound from more polar and non-polar impurities.

Materials:

  • Crude this compound extract

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (B92381) (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated), developing tank, and UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a stepwise or linear gradient of increasing ethyl acetate in hexane. A suggested gradient is:

    • 100% Hexane (2 column volumes)

    • 10-50% Ethyl Acetate in Hexane (10 column volumes)

    • 50-100% Ethyl Acetate in Hexane (5 column volumes)

  • Collect fractions of a suitable volume (e.g., 20 mL).

  • Monitor the fractions by TLC, spotting a small amount from each fraction. Develop the TLC plate in a hexane-ethyl acetate solvent system (e.g., 1:1 v/v) and visualize spots under a UV lamp.

  • Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available).

  • Evaporate the solvent from the pooled fractions to yield a semi-purified extract.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity this compound by reversed-phase preparative HPLC.

Materials:

  • Semi-purified this compound extract

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Water

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC with a suitable gradient. An example gradient is:

    • 30% to 70% Acetonitrile in water over 30 minutes.

    • Hold at 70% Acetonitrile for 5 minutes.

    • Return to 30% Acetonitrile and equilibrate for 10 minutes.

  • Inject the sample onto the column.

  • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Visualization of Experimental Workflow

Purification_Workflow fermentation Fermentation Broth (Streptomyces venezuelae) clarification Broth Clarification (Centrifugation/Filtration) fermentation->clarification supernatant Cell-Free Supernatant clarification->supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography (Hexane-EtOAc Gradient) crude_extract->silica_gel semi_pure Semi-Purified Fractions silica_gel->semi_pure hplc Preparative HPLC (C18, ACN-H2O Gradient) semi_pure->hplc pure_product Pure this compound (>95% Purity) hplc->pure_product

Caption: Workflow for the purification of this compound.

Biosynthesis and Purification Logic

Biosynthesis_Purification_Logic cluster_biosynthesis Biosynthesis in S. venezuelae cluster_purification Purification Logic polyketide_synthase Polyketide Synthase ten_deoxymethymycin This compound polyketide_synthase->ten_deoxymethymycin Forms Aglycone deoxysugar_biosynthesis Deoxysugar Biosynthesis glycosyltransferase Glycosyltransferase deoxysugar_biosynthesis->glycosyltransferase fermentation_broth Complex Fermentation Broth ten_deoxymethymycin->fermentation_broth Is present in extraction_step Extraction (Separates by Polarity) fermentation_broth->extraction_step chromatography_step Chromatography (Separates by Polarity & Size) extraction_step->chromatography_step pure_compound Pure this compound chromatography_step->pure_compound

Caption: Relationship between biosynthesis and purification logic.

Application Notes and Protocols for In Vitro Assays of 10-Deoxymethymycin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing in vitro assays to characterize the activity of 10-Deoxymethymycin, a macrolide antibiotic. The protocols detailed below are designed to assess its antibacterial potency, mechanism of action, and effects on bacterial cell viability.

Introduction to this compound

This compound is a macrolide antibiotic that has demonstrated activity against Gram-positive bacteria. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event can sterically hinder the progression of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. Recent studies have revealed a more nuanced mechanism, suggesting that macrolides act as selective modulators of translation, with their inhibitory effects being dependent on the specific amino acid sequence of the nascent peptide.

Key In Vitro Assays for this compound Activity

A panel of in vitro assays is crucial for characterizing the antibacterial profile of this compound. The following assays are recommended:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a target bacterium.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum, distinguishing between bacteriostatic and bactericidal activity.

  • Bacterial Cell Viability Assay: To assess the dose-dependent effect of the compound on the metabolic activity and viability of bacterial cells.

  • In Vitro Transcription/Translation (IVTT) Assay: To directly measure the inhibitory effect of the compound on bacterial protein synthesis in a cell-free system.

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison.

Table 1: Antimicrobial Potency of this compound against Staphylococcus aureus

AssayEndpointThis compound (µg/mL)Erythromycin (Control) (µg/mL)
Broth MicrodilutionMIC[Insert experimental value][Insert experimental value]
Agar (B569324) DilutionMIC[Insert experimental value][Insert experimental value]
-MBC[Insert experimental value][Insert experimental value]

Table 2: Effect of this compound on Bacterial Cell Viability and Protein Synthesis

AssayEndpointThis compoundErythromycin (Control)
Resazurin (B115843) Cell ViabilityIC50 (µg/mL)[Insert experimental value][Insert experimental value]
In Vitro Transcription/TranslationIC50 (µg/mL)[Insert experimental value][Insert experimental value]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This can be determined using broth microdilution or agar dilution methods.

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the MIC is determined as the lowest concentration that inhibits visible bacterial growth (turbidity).

Materials:

  • This compound

  • Erythromycin (control)

  • Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Principle: Serial dilutions of this compound are incorporated into molten agar, which is then solidified in petri dishes. A standardized inoculum of bacteria is then spotted onto the surface of the agar. The MIC is the lowest concentration that inhibits bacterial growth.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculator

Procedure:

  • Preparation of Agar Plates:

    • Prepare serial dilutions of this compound in a small volume of solvent.

    • Add each dilution to separate aliquots of molten MHA (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculation:

    • Prepare a bacterial inoculum as described for the broth microdilution method, adjusted to a final concentration of approximately 1 x 10⁷ CFU/mL.

    • Using a multipoint inoculator, spot a defined volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate. This will deliver approximately 10⁴ CFU per spot.

  • Incubation and MIC Determination:

    • Allow the inoculum spots to dry.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound on the plate that completely inhibits the growth of the bacterial spots.

Minimum Bactericidal Concentration (MBC) Assay

Principle: Following the determination of the MIC by broth microdilution, aliquots from the wells showing no visible growth are sub-cultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Materials:

  • Completed MIC broth microdilution plate

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Spreader

Procedure:

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and those with higher concentrations), take a 100 µL aliquot.

    • Spread the aliquot evenly onto a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.

Bacterial Cell Viability Assay (Resazurin Method)

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Bacterial Culture and Treatment:

    • Prepare a bacterial suspension and dilute it to the desired concentration in CAMHB.

    • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of serial dilutions of this compound to the wells. Include appropriate controls.

    • Incubate the plate under the desired conditions (e.g., 37°C for a specified time).

  • Resazurin Addition and Incubation:

    • Prepare a sterile stock solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate in the dark at 37°C for 1-4 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with media and resazurin only).

    • Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).

In Vitro Transcription/Translation (IVTT) Assay

Principle: A cell-free system containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase). The addition of a protein synthesis inhibitor like this compound will lead to a dose-dependent decrease in the reporter signal.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Assay Setup:

    • On ice, prepare the IVTT reaction mixture according to the manufacturer's instructions.

    • In a white, opaque 96-well plate, add the reaction mixture to each well.

    • Add serial dilutions of this compound to the wells. Include a no-inhibitor control (with solvent) and a no-template control.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Luminescence Measurement:

    • Add the luciferase assay substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the no-inhibitor control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate_plate incubate_mic Incubate 16-20h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC and higher concentration wells read_mic->subculture Proceed if growth is inhibited incubate_mbc Incubate Agar Plates 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC assays.

Application Notes and Protocols for 10-Deoxymethymycin Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Deoxymethymycin is an antibiotic with activity against Gram-positive bacteria. As with any novel antimicrobial agent, establishing a reliable protocol for determining its in vitro efficacy against clinical isolates is a critical step in its development. This document provides detailed application notes and standardized protocols for determining the minimum inhibitory concentration (MIC) of this compound, a key parameter for assessing antimicrobial susceptibility. The protocols are based on widely accepted methods for antimicrobial susceptibility testing (AST), such as broth microdilution and disk diffusion, and are aligned with guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The primary goal of susceptibility testing is to predict the clinical outcome of treating an infection with a specific antibiotic. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. These values are crucial for monitoring the emergence of resistance and for guiding therapeutic choices. The following protocols provide a framework for researchers to generate reproducible susceptibility data for this compound against a range of clinically relevant bacterial isolates.

Key Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antibiotic. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO, or ethanol, to be determined based on solubility studies)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture plates (e.g., Tryptic Soy Agar)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)

  • Negative control (uninoculated medium)

  • Growth control (inoculated medium without antibiotic)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). Ensure complete dissolution. Sterilize the stock solution by filtration if necessary.

    • Prepare intermediate dilutions of the antibiotic in sterile broth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A photometric device can be used for standardization.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in CAMHB. The typical final volume in each well is 100 µL.

    • Leave one column for a growth control (broth and inoculum, no antibiotic) and another for a sterility control (broth only).

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a widely used qualitative or semi-quantitative test for antibiotic susceptibility. It involves placing antibiotic-impregnated paper disks on an agar (B569324) plate inoculated with the test organism.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture plates

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Using sterile forceps, place the this compound disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound. Initially, this method will be used to gather data for such correlations.

Data Presentation

Quantitative data from the broth microdilution experiments should be summarized in a clear and structured table to facilitate comparison across different clinical isolates.

Clinical Isolate IDBacterial SpeciesSource of IsolateThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
ISO-001Staphylococcus aureusBlood0.51
ISO-002Enterococcus faecalisUrine12
ISO-003Staphylococcus aureus (MRSA)Wound2>256
ISO-004Streptococcus pneumoniaeSputum0.250.5

Visualization of Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_antibiotic Prepare this compound Stock and Dilutions setup_plate Dispense Antibiotic Dilutions and Inoculum into 96-Well Plate prep_antibiotic->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate at 35°C for 16-20 hours setup_plate->incubate read_mic Visually Read MIC (Lowest Concentration with No Growth) incubate->read_mic record_data Record and Analyze MIC Values read_mic->record_data

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate for Confluent Growth prep_inoculum->inoculate_plate prep_plate Prepare Mueller-Hinton Agar Plates prep_plate->inoculate_plate apply_disks Apply this compound Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-24 hours apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret_results Correlate Zone Diameter with Susceptibility measure_zone->interpret_results

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Application Notes and Protocols: High-Throughput Screening for 10-Deoxymethymycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deoxymethymycin is a macrolide antibiotic known for its activity against Gram-positive bacteria. Macrolides exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. The development of novel derivatives of this compound is a promising strategy to overcome existing antibiotic resistance mechanisms. High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

These application notes provide a detailed framework for establishing a robust HTS cascade for the discovery and characterization of novel this compound derivatives. The protocols herein focus on a competitive binding assay using fluorescence polarization, a technique well-suited for studying macrolide-ribosome interactions in a high-throughput format.

Signaling Pathway: Macrolide Action on the Bacterial Ribosome

Macrolide antibiotics, including this compound, target the bacterial ribosome, a critical component of the protein synthesis machinery. They bind within the nascent peptide exit tunnel of the 50S ribosomal subunit. This binding sterically obstructs the passage of newly synthesized (nascent) polypeptide chains, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This targeted inhibition of an essential bacterial process is the basis of their antibiotic activity.

cluster_ribosome Bacterial 70S Ribosome cluster_translation Protein Synthesis 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site E_Site E-Site Polypeptide Growing Polypeptide Chain P_Site->Polypeptide elongates Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Inhibition Exit_Tunnel->Inhibition leads to mRNA mRNA mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->A_Site enters Polypeptide->Exit_Tunnel exits through 10_Deoxymethymycin This compound Derivatives 10_Deoxymethymycin->Exit_Tunnel binds to Inhibition->Polypeptide blocks exit of Cell_Death Bacterial Cell Death Inhibition->Cell_Death results in Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary HTS: Fluorescence Polarization Competitive Binding Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Secondary Assay: Dose-Response Analysis (IC50) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Tertiary Assay: Orthogonal Assay (e.g., FRET or Cell-Based) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Application Note: A Streamlined Protocol for the Generation of a 10-Deoxymethymycin-Producing Streptomyces Strain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrolide antibiotics are a critical class of therapeutics, and the diversification of their structures is a key strategy in overcoming antibiotic resistance. The methymycin (B1233876)/pikromycin biosynthetic pathway in Streptomyces venezuelae is a model system for studying polyketide biosynthesis and modification. This pathway produces a suite of macrolides, including methymycin, through a series of post-polyketide synthase (PKS) tailoring steps. One of the key tailoring enzymes is the cytochrome P450 monooxygenase, PikC, which hydroxylates the macrolide core at the C-10 and C-12 positions. Specifically, PikC converts the precursor YC-17 (also known as 10-deoxymethymycin) into methymycin via hydroxylation at the C-10 position.

By inactivating the gene responsible for this C-10 hydroxylation, it is possible to halt the biosynthetic pathway at the precursor stage, leading to the accumulation of This compound (B1666048). This engineered strain can then serve as a platform for producing a novel antibiotic analog and for further semi-synthetic modifications. This application note provides a detailed protocol for the targeted inactivation of the C-10 hydroxylase gene in S. venezuelae using a CRISPR-Cas9-based system to create a strain that specifically produces this compound.

I. Biosynthetic Pathway Overview

The biosynthesis of methymycin begins with the assembly of the 12-membered macrolactone, 10-deoxymethynolide, by a type I PKS. This core is then glycosylated with the sugar TDP-desosamine to form YC-17 (this compound). In the final step, the P450 enzyme PikC hydroxylates YC-17 at the C-10 position to yield the final product, methymycin. Inactivating the pikC gene is therefore the most direct strategy to achieve the goal of producing this compound.

Methymycin_Biosynthesis Propionyl_CoA Propionyl-CoA + Methylmalonyl-CoA PKS PikA Polyketide Synthase Propionyl_CoA->PKS Macrolactone 10-Deoxymethynolide PKS->Macrolactone Glycosylation Glycosylation (des genes) Macrolactone->Glycosylation YC17 YC-17 (this compound) Glycosylation->YC17 Hydroxylation C-10 Hydroxylation (pikC gene) YC17->Hydroxylation Knockout pikC Gene Knockout (Engineered Strain) YC17->Knockout Methymycin Methymycin Hydroxylation->Methymycin Knockout->YC17 Accumulation

Caption: Biosynthesis of methymycin and the strategy for this compound production.

Experimental Protocols

Protocol 1: Construction of the pikC Inactivation Plasmid

This protocol describes the construction of an all-in-one CRISPR-Cas9 plasmid for deleting the pikC gene in S. venezuelae. The plasmid will contain the Cas9 nuclease, a guide RNA (gRNA) targeting pikC, and homology arms for repair.

Materials:

  • S. venezuelae genomic DNA

  • pCRISPomyces-2 plasmid (or similar CRISPR-Cas9 vector for Streptomyces)

  • Primers for amplifying homology arms and for gRNA construction (see Table 1)

  • High-fidelity DNA polymerase

  • Restriction enzymes (as required by the vector)

  • T4 DNA ligase

  • E. coli DH5α (or other cloning strain)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • LB agar (B569324)/broth, Apramycin, Kanamycin, Chloramphenicol

Procedure:

  • Design gRNA: Design a 20-bp gRNA sequence targeting a conserved region of the pikC gene. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by the Cas9 nuclease.

  • Design Homology Arms: Design primers to amplify ~1.5 kb regions directly upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the pikC gene from S. venezuelae genomic DNA.

  • Amplify Homology Arms: Perform PCR using high-fidelity polymerase to amplify the upstream and downstream homology arms.

  • Assemble the Plasmid: Using standard molecular cloning techniques (e.g., Gibson Assembly or restriction-ligation), clone the gRNA cassette and the two homology arms into the pCRISPomyces-2 vector.

  • Transformation and Verification: Transform the final construct into E. coli DH5α. Select for transformants on LB agar with appropriate antibiotics. Verify the correct plasmid construction by colony PCR and Sanger sequencing.

  • Transform Donor Strain: Transform the verified plasmid into the methylation-deficient E. coli donor strain ET12567/pUZ8002.

Protocol 2: Intergeneric Conjugation

This protocol details the transfer of the CRISPR-Cas9 plasmid from E. coli to S. venezuelae.

Materials:

  • E. coli ET12567/pUZ8002 containing the knockout plasmid

  • S. venezuelae spores or mycelia

  • MS agar plates (Mannitol Soya Flour)

  • 2xYT broth

  • Nalidixic acid, Apramycin

Procedure:

  • Grow E. coli Donor: Inoculate the E. coli donor strain in LB broth with Kanamycin, Chloramphenicol, and Apramycin. Grow at 37°C to an OD600 of 0.4-0.6.

  • Prepare E. coli Cells: Wash the E. coli cells twice with an equal volume of LB broth to remove antibiotics and resuspend in 0.1 volume of LB.

  • Prepare S. venezuelae Recipient:

    • Spores: Harvest ~10⁸ spores and heat-shock at 50°C for 10 minutes to induce germination.

    • Mycelia: If spores are not available, use mycelial fragments from a 3-4 day old culture.

  • Mating: Mix 500 µL of the prepared E. coli donor cells with the germinated S. venezuelae spores/mycelia. Centrifuge briefly, remove most of the supernatant, and resuspend the pellet in the remaining liquid.

  • Incubation: Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • Selection: Overlay the plates with 1 mL of sterile water containing Nalidixic acid (to kill E. coli) and Apramycin (to select for Streptomyces exconjugants).

  • Isolate Exconjugants: Continue incubation at 30°C for 5-7 days until exconjugant colonies appear. Streak individual colonies onto fresh selection plates to obtain pure isolates.

Conjugation_Workflow cluster_Ecoli E. coli Donor (ET12567/pUZ8002) cluster_Streptomyces S. venezuelae Recipient Ecoli_Culture 1. Grow Donor Strain (OD600 0.4-0.6) Ecoli_Wash 2. Wash Cells (Remove Antibiotics) Ecoli_Culture->Ecoli_Wash Mating 4. Mix Donor and Recipient Ecoli_Wash->Mating Strep_Culture 3. Prepare Spores (Heat Shock 50°C) Strep_Culture->Mating Incubation 5. Co-culture on MS Agar (16-20h at 30°C) Mating->Incubation Selection 6. Overlay with Nalidixic Acid & Apramycin Incubation->Selection Isolation 7. Isolate Exconjugant Colonies (5-7 days) Selection->Isolation

Caption: Workflow for intergeneric conjugation between E. coli and Streptomyces.

Protocol 3: Verification of pikC Deletion

Materials:

  • Genomic DNA isolation kit for Gram-positive bacteria

  • Primers flanking the pikC gene and internal to the pikC gene (see Table 1)

  • Taq DNA polymerase

Procedure:

  • Isolate Genomic DNA: Extract genomic DNA from the wild-type S. venezuelae and several putative mutant colonies.

  • Perform Verification PCR:

    • Use primers that flank the deleted region. The wild-type strain will yield a larger PCR product than the mutant strain.

    • Use primers internal to the pikC gene. A PCR product should only be observed for the wild-type strain.

  • Sequence Confirmation: Sequence the PCR product from the mutant strain to confirm the precise deletion of the pikC gene.

Protocol 4: Fermentation and Metabolite Analysis

Materials:

  • Production medium (e.g., TSB or a specialized fermentation medium)

  • Wild-type and confirmed ΔpikC mutant strains

  • Ethyl acetate

  • HPLC-MS system with a C18 column

Procedure:

  • Fermentation: Inoculate both the wild-type and the ΔpikC mutant strains into the production medium. Grow for 5-7 days at 30°C with shaking.

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness and resuspend the residue in methanol.

  • Analysis: Analyze the extracts by HPLC-MS. Compare the metabolite profiles of the wild-type and mutant strains. Look for the disappearance of the methymycin peak and the appearance or significant increase of the this compound peak in the mutant extract.

Data Presentation

The successful generation of the engineered strain should result in a clear shift in the metabolic profile. The quantitative data from HPLC analysis can be summarized as follows:

StrainMethymycin Titer (mg/L)This compound Titer (mg/L)
S. venezuelae Wild-Type85 ± 125 ± 2
S. venezuelae ΔpikCNot Detected78 ± 9
Table 1: Comparative production titers of methymycin and this compound in wild-type and engineered strains after 7 days of fermentation. Data are representative.

Conclusion

This application note provides a comprehensive and detailed methodology for the creation of a Streptomyces venezuelae strain engineered to produce this compound. By employing a CRISPR-Cas9-mediated gene knockout strategy targeting the terminal C-10 hydroxylase (pikC), the biosynthetic pathway is successfully redirected to accumulate the desired precursor molecule. The protocols outlined, from plasmid construction to metabolite analysis, offer a robust framework for researchers in natural product discovery and synthetic biology to generate novel macrolide analogs for drug development programs.

Application Note: Quantification of 10-Deoxymethymycin in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10-Deoxymethymycin in human plasma. This compound is a macrolide antibiotic with potential therapeutic applications. The described method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a macrolide antibiotic belonging to a class of drugs widely used in clinical and veterinary medicine. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring therapeutic levels. LC-MS/MS has become the preferred technique for the analysis of macrolides due to its high selectivity, sensitivity, and speed. This application note provides a comprehensive protocol for the quantification of this compound in human plasma, adaptable for various research and drug development applications.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Roxithromycin (Internal Standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

Standard Solutions

Stock solutions of this compound and the internal standard (Roxithromycin) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Table 1) and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The detailed instrumental conditions are summarized in Table 1 and Table 2.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Dwell Time100 ms
Quantitative Analysis

Quantification was performed using Multiple Reaction Monitoring (MRM) of the protonated precursor ions and their corresponding product ions. The MRM transitions for this compound and the internal standard are provided in Table 3. The molecular formula of this compound is C25H43NO6, with a molecular weight of 453.61 g/mol .

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound 454.3158.1 (Quantifier)8035
454.3296.2 (Qualifier)8025
Roxithromycin (IS) 837.5679.5 (Quantifier)10040
837.5158.1 (Qualifier)10050

Note: The specific DP and CE values may require optimization for individual instruments.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

  • Linearity: The calibration curve is expected to be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity: No significant interfering peaks should be observed at the retention times of this compound and the IS in blank plasma samples.

  • Recovery and Matrix Effect: The extraction recovery and matrix effect should be consistent and reproducible across different lots of plasma. The use of a suitable internal standard helps to compensate for these effects.

  • Stability: this compound should be stable in plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.

Experimental Workflow Diagram

experimental_workflow sample Human Plasma Sample (100 µL) is_addition Add Internal Standard (Roxithromycin) sample->is_addition precipitation Protein Precipitation (300 µL Acetonitrile) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS (5 µL) reconstitution->injection

Caption: LC-MS/MS Sample Preparation Workflow.

LC-MS/MS Analysis Logic

lc_msms_logic hplc HPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) hplc->esi q1 Q1: Precursor Ion Selection (m/z 454.3) esi->q1 q2 Q2: Collision Induced Dissociation q1->q2 q3 Q3: Product Ion Selection (m/z 158.1, 296.2) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: LC-MS/MS Analysis Logic for this compound.

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of this macrolide antibiotic. The provided protocol can be readily implemented and validated in a laboratory setting.

Experimental Use of 10-Deoxymethymycin Against MRSA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific experimental data on the use of 10-Deoxymethymycin against Methicillin-resistant Staphylococcus aureus (MRSA). While this compound is a macrolide antibiotic known to be active against Gram-positive bacteria, detailed studies on its efficacy, mechanism of action, and protocols for use specifically against MRSA have not been found.

The following application notes and protocols are provided as a general framework for the investigation of a novel antibiotic against MRSA, based on standard microbiological methodologies. These are intended to be illustrative and should be adapted and validated for any specific experimental context.

Application Notes

Introduction

This compound is a macrolide antibiotic, a class of drugs known to inhibit bacterial protein synthesis. Methicillin-resistant Staphylococcus aureus (MRSA) is a significant human pathogen resistant to a broad range of β-lactam antibiotics. The investigation of novel antibiotics such as this compound against MRSA is a critical area of research. These notes provide a template for conducting initial in vitro susceptibility testing of this compound against MRSA.

Potential Mechanism of Action

Macrolide antibiotics typically function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of protein synthesis. It is hypothesized that this compound may exert its antibacterial effect on MRSA through a similar mechanism. However, the specific binding affinity and potential for resistance development would need to be experimentally determined.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Inhibition Inhibition 50S->Inhibition Blocks translocation 30S 30S This compound This compound This compound->50S Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Prevents MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate wells with MRSA suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC: Lowest concentration with no growth E->F

Application Note and Protocols for Determining 10-Deoxymethymycin Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deoxymethymycin is a macrolide antibiotic and a known precursor in the biosynthesis of methymycin (B1233876) and neomethymycin. Like other macrolides, its primary mechanism of action in bacteria is the inhibition of protein synthesis through binding to the 50S ribosomal subunit. While the antibacterial properties of macrolides are well-established, there is growing interest in their potential immunomodulatory and direct effects on eukaryotic cells, including anti-proliferative and pro-apoptotic activities. Some macrolides have been shown to influence key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in inflammation and cancer.

This document provides a comprehensive set of protocols for cell-based assays to characterize the efficacy of this compound on eukaryotic cells. These assays are designed to assess its cytotoxic, anti-proliferative, and pro-apoptotic potential. The provided protocols offer a robust framework for researchers to generate critical data for the evaluation of this compound as a potential therapeutic agent beyond its antibiotic activity.

Data Presentation

Table 1: Example Data for IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound, illustrating how data from cell viability assays can be summarized. These values would be determined using the MTT or MTS assay protocols detailed below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4875.2
A549Lung Carcinoma48112.5
HeLaCervical Cancer4898.1
JurkatT-cell Leukemia4855.8

Table 2: Example Data for Apoptosis Induction by this compound

This table provides an example of how to present data from an Annexin V/PI apoptosis assay, showing the percentage of apoptotic cells after treatment with this compound.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Jurkat0 (Control)243.51.2
Jurkat502425.88.7
Jurkat1002445.215.3

Experimental Protocols

Cell Viability Assays (MTT and MTS)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

b. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

  • Principle: MTS is reduced by viable cells to a soluble formazan product. This assay is generally faster as it does not require a solubilization step.

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with this compound and incubate.

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells and treat with this compound as described above.

    • Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Proliferation Assays (BrdU and Ki67)

These assays measure the incorporation of a thymidine (B127349) analog or the expression of a proliferation-associated protein to determine the rate of cell division.

a. BrdU (Bromodeoxyuridine) Incorporation Assay

  • Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.

  • Protocol:

    • Seed and treat cells with this compound.

    • Towards the end of the treatment period, add BrdU labeling solution to the cell culture and incubate for 2-24 hours.

    • Fix, permeabilize, and denature the cellular DNA.

    • Incubate with an anti-BrdU antibody.

    • Add a fluorescently labeled secondary antibody.

    • Quantify the signal using a fluorescence microscope or a plate reader.

b. Ki67 Immunofluorescence Assay

  • Principle: The Ki67 protein is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0). Its presence is a marker of cell proliferation.

  • Protocol:

    • Seed cells on coverslips in a multi-well plate and treat with this compound.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against Ki67.

    • Add a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize and quantify the percentage of Ki67-positive cells using a fluorescence microscope.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays Cell_Viability Cell Viability (MTT/MTS) Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis Apoptosis (Annexin V/PI) Apoptosis->Data_Analysis Proliferation Proliferation (BrdU/Ki67) Proliferation->Data_Analysis Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Treatment->Cell_Viability Assess Cytotoxicity Treatment->Apoptosis Detect Programmed Cell Death Treatment->Proliferation Measure Anti-proliferative Effects

Caption: Experimental workflow for assessing this compound efficacy.

nf_kb_pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates Macrolide This compound (Hypothesized) Macrolide->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Nucleus->Gene_Expression Regulates

Caption: Hypothesized modulation of the NF-κB signaling pathway.

mapk_pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Macrolide This compound (Hypothesized) ERK ERK Macrolide->ERK Modulates? Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Potential influence on the MAPK/ERK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing 10-Deoxymethymycin Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of 10-Deoxymethymycin (10-DMM) from Streptomyces venezuelae.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid assistance for common problems encountered during 10-DMM fermentation.

Issue 1: Low or No 10-DMM Production Despite Good Cell Growth

Q1: My Streptomyces venezuelae culture shows healthy biomass, but the 10-DMM yield is minimal. What are the likely causes and how can I troubleshoot this?

A1: This is a common issue in secondary metabolite fermentation. When primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lacking, the issue often lies in metabolic switching, precursor availability, or gene regulation.

  • Suboptimal Medium Composition: The composition of your fermentation medium is critical. Carbon and nitrogen sources, as well as phosphate (B84403) levels, can significantly influence the switch from growth to production.

    • Troubleshooting Step: Review and optimize your medium components. High concentrations of readily metabolized carbon sources like glucose can cause catabolite repression, inhibiting secondary metabolite production. Consider using alternative or mixed carbon sources. Ensure that key precursors for polyketide synthesis, such as sources of propionyl-CoA and methylmalonyl-CoA, are not limiting.

  • Incorrect Fermentation Conditions: pH, temperature, and dissolved oxygen levels are critical. Secondary metabolism is often triggered by specific environmental cues or mild stress.

    • Troubleshooting Step: Monitor and control the pH of the culture. For macrolide production in S. venezuelae, a pH around 6.5 to 7.0 is often optimal. Ensure adequate aeration, as polyketide biosynthesis is an aerobic process.

  • Genetic Instability of the Strain: Streptomyces species are known for their genetic instability, which can lead to the loss of the biosynthetic gene cluster for 10-DMM, especially after repeated subculturing.

    • Troubleshooting Step: Always start your fermentation from a fresh stock culture (e.g., a frozen spore stock). Periodically perform analytical checks (e.g., PCR for key biosynthetic genes) to ensure the integrity of the gene cluster in your working cell bank.

  • Lack of Key Regulatory Gene Expression: The production of 10-DMM is controlled by a positive regulatory protein called PikD. If the pikD gene is not expressed, the entire biosynthetic pathway will be silent.

    • Troubleshooting Step: Consider genetic engineering approaches to enhance the expression of pikD, for example, by placing it under the control of a strong, constitutive promoter.

Issue 2: Inconsistent Batch-to-Batch Fermentation Yields

Q2: I am observing significant variability in 10-DMM yield between different fermentation batches, even when using the same protocol. What could be the cause?

A2: Batch-to-batch inconsistency often points to subtle variations in starting materials, inoculum quality, or precise fermentation conditions.

  • Inoculum Quality: The age, viability, and physiological state of the seed culture are critical for a reproducible fermentation.

    • Troubleshooting Step: Standardize your inoculum preparation protocol. Use a consistent seed age and ensure a high viability of the spores or mycelia.

  • Raw Material Variability: Minor differences in the composition of complex media components (e.g., yeast extract, peptone) can impact secondary metabolite production.

    • Troubleshooting Step: If possible, use a chemically defined medium to reduce variability. If using complex media, try to source components from the same supplier and lot number for a series of experiments.

  • Precise Control of Fermentation Parameters: Small deviations in pH, temperature, or aeration can have a large impact on the final yield.

    • Troubleshooting Step: Ensure your bioreactor probes are calibrated correctly and that the control systems are functioning optimally to maintain consistent conditions throughout the fermentation.

Issue 3: Accumulation of Precursor Macrolactones Instead of 10-DMM

Q3: My analysis shows a high concentration of 10-deoxymethynolide (B1237683) but very little 10-DMM. What is the bottleneck?

A3: this compound is formed by the glycosylation of its macrolactone precursor, 10-deoxymethynolide. An accumulation of the precursor indicates a problem with the downstream processing steps in the biosynthetic pathway.

  • Inefficient Glycosylation: The attachment of the desosamine (B1220255) sugar to the macrolactone is a critical step. This can be limited by the availability of the sugar precursor or the activity of the glycosyltransferase enzyme (DesVII).

    • Troubleshooting Step: Ensure that the genes responsible for desosamine biosynthesis (des cluster) are being expressed efficiently. The expression of the desI gene is dependent on the PikD regulator. Enhancing pikD expression could improve the supply of the desosamine sugar.

  • Substrate Specificity of Glycosyltransferase: While DesVII is known to be flexible, extreme conditions or the presence of inhibitory compounds could affect its activity.

    • Troubleshooting Step: Analyze the fermentation broth for any potential inhibitory compounds that might be produced.

Data Presentation: Optimizing Fermentation Media

The following table summarizes the impact of different media components on pikromycin (B1677795) (the parent compound of 10-DMM) production in Streptomyces venezuelae, based on statistical optimization studies. This data can serve as a starting point for designing and optimizing your own fermentation medium for 10-DMM production.

ComponentConcentration Range Tested (g/L)Optimized Concentration (g/L)Impact on YieldReference
Sucrose10 - 150139Positive
Glucose10 - 50-Significant Factor
Peptone5 - 20-Not a primary factor in the final model
(NH₄)₂SO₄1 - 5-Not a primary factor in the final model
K₂HPO₄0.1 - 65.29Positive
KH₂PO₄0.1 - 1-Not a primary factor in the final model
NaCl0.5 - 2-Not a primary factor in the final model
MgSO₄·7H₂O0.1 - 1-Not a primary factor in the final model
CaCO₃0.05 - 0.50.081Positive

Note: The optimized medium resulted in a pikromycin yield of 35.5 mg/L, which was a significant increase compared to standard media.

Experimental Protocols

1. Seed Culture Preparation for Streptomyces venezuelae

This protocol describes the preparation of a vegetative inoculum for the production of 10-DMM.

  • Materials:

    • Streptomyces venezuelae stock culture (spore suspension or mycelial stock)

    • Seed medium (e.g., SGGP medium: soluble starch 20 g/L, glucose 10 g/L, peptone 5 g/L, yeast extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 1 g/L, pH 7.2)

    • Sterile baffled flasks

    • Shaking incubator

  • Methodology:

    • Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with the S. venezuelae stock culture.

    • Incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 48-72 hours.

    • The resulting vegetative mycelia serve as the inoculum for the production fermentation.

2. Production Fermentation

This protocol outlines the batch fermentation process for 10-DMM production.

  • Materials:

    • Seed culture of S. venezuelae

    • Production medium (e.g., optimized medium from the table above or a standard medium like SCM: soluble starch 10 g/L, corn steep liquor 2.5 g/L, yeast extract 5 g/L, CaCO₃ 1 g/L, FeSO₄·7H₂O 0.02 g/L, pH 7.0)

    • Bioreactor or baffled flasks

  • Methodology:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 30°C with agitation (e.g., 250 rpm in flasks or appropriate agitation in a bioreactor to maintain dissolved oxygen above 20%).

    • Ferment for 5-7 days.

    • Withdraw samples periodically for analysis of biomass and 10-DMM concentration.

3. Extraction and Quantification of this compound

This protocol provides a general method for extracting and quantifying 10-DMM from the fermentation broth.

  • Materials:

    • Fermentation broth

    • Ethyl acetate

    • Sodium sulfate (B86663) (anhydrous)

    • Rotary evaporator

    • Methanol (HPLC grade)

    • HPLC system with a C18 column and UV detector

    • 10-DMM standard

  • Methodology:

    • Extraction:

      • Adjust the pH of the fermentation broth to 8.5-9.0.

      • Extract the broth twice with an equal volume of ethyl acetate.

      • Pool the organic layers and dry over anhydrous sodium sulfate.

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Quantification:

      • Dissolve the dried extract in a known volume of methanol.

      • Filter the sample through a 0.22 µm filter.

      • Analyze the sample by HPLC using a C18 column.

      • Use a mobile phase of acetonitrile (B52724) and water with a suitable gradient.

      • Detect 10-DMM using a UV detector at approximately 225 nm.

      • Quantify the concentration by comparing the peak area to a standard curve prepared with a known concentration of 10-DMM.

Visualizations

1. Biosynthetic Pathway of this compound

10-DMM_Biosynthesis precursors Propionyl-CoA + Methylmalonyl-CoA pikA PikA Polyketide Synthase precursors->pikA macrolactone 10-Deoxymethynolide pikA->macrolactone desVII DesVII Glycosyltransferase macrolactone->desVII glucose Glucose-1-Phosphate des des Gene Cluster (DesI-VI) glucose->des desosamine TDP-Desosamine des->desosamine desosamine->desVII DMM This compound (YC-17) desVII->DMM

Caption: Biosynthetic pathway of this compound in S. venezuelae.

2. Regulatory Control by PikD

PikD_Regulation PikD PikD Regulator promoter_pikAI pikAI Promoter PikD->promoter_pikAI + promoter_desI desI Promoter PikD->promoter_desI + promoter_pikRII pikRII Promoter PikD->promoter_pikRII + pikA_genes PikA Genes (Polyketide Synthesis) promoter_pikAI->pikA_genes expression des_genes des Genes (Sugar Synthesis) promoter_desI->des_genes expression pikRII_gene pikRII Gene (Resistance) promoter_pikRII->pikRII_gene expression

Caption: Positive regulation of the pikromycin biosynthetic gene cluster by PikD.

improving the solubility and stability of 10-Deoxymethymycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Deoxymethymycin (DMM). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of DMM in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the aqueous solubility of this compound (DMM)?

A1: this compound, a macrolide antibiotic, is characterized as a poorly water-soluble compound. This low aqueous solubility can lead to difficulties in achieving desired concentrations for in vitro and in vivo experiments, potentially impacting bioavailability and therapeutic efficacy. The hydrophobic nature of the large lactone ring in its structure contributes significantly to its limited solubility in aqueous media.

Q2: How does pH influence the solubility and stability of DMM?

A2: The pH of an aqueous solution is a critical factor affecting both the solubility and stability of DMM. As a macrolide, DMM's stability is generally optimal in a slightly acidic to neutral pH range. Extreme acidic or alkaline conditions can lead to the hydrolysis of the lactone ring and glycosidic bonds, resulting in degradation of the molecule and loss of biological activity. The solubility of DMM, which contains a basic dimethylamino group on the desosamine (B1220255) sugar, is expected to increase in acidic solutions due to the formation of a more soluble salt.[1][2] However, the increased solubility at low pH is often counteracted by decreased stability.

Q3: What are some common strategies to improve the aqueous solubility of DMM?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of DMM. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins. Additionally, forming solid dispersions with hydrophilic polymers and creating nanoparticle formulations are advanced techniques to improve dissolution rates and solubility.[3]

Q4: Can I use organic solvents to dissolve DMM first?

A4: Yes, a common and effective method is to first dissolve DMM in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer of choice. It is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with the experimental system.

Q5: How should I store aqueous solutions of DMM to maintain stability?

A5: Aqueous solutions of DMM should be prepared fresh whenever possible. For short-term storage (up to 24-48 hours), solutions should be stored at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare aliquots of the stock solution in an appropriate organic solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of DMM upon dilution of an organic stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
Exceeding Aqueous Solubility Limit The final concentration of DMM in the aqueous solution may be too high. Try lowering the final concentration.
Inadequate Mixing The organic stock solution may not be dispersing quickly enough upon addition to the aqueous buffer. Add the stock solution dropwise while vortexing or stirring the buffer.
pH of the Aqueous Buffer The pH of the buffer may not be optimal for DMM solubility. For initial dissolution, a slightly acidic pH may be beneficial, but be mindful of the potential for increased degradation.
Solvent Shock The rapid change in solvent polarity can cause the drug to precipitate. Consider using a co-solvent system where the aqueous buffer contains a small percentage of a water-miscible organic solvent.
Issue 2: Loss of DMM activity in an aqueous solution over time.
Possible Cause Troubleshooting Step
Hydrolytic Degradation The pH of the solution may be too acidic or too alkaline, leading to hydrolysis of the lactone ring. Determine the optimal pH for stability (typically near neutral) and buffer the solution accordingly.
Oxidative Degradation DMM may be susceptible to oxidation. Prepare solutions with deoxygenated buffers and consider the addition of antioxidants if compatible with your experimental system.
Photodegradation Exposure to light can cause degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Temperature Effects Higher temperatures accelerate chemical degradation. Store solutions at 2-8°C for short-term use and frozen for long-term storage.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of macrolide antibiotics, which can serve as a general guide for experiments with DMM. Note: This is not specific data for DMM and should be used as a reference point for experimental design.

Table 1: Illustrative Aqueous Solubility of a Macrolide Antibiotic at Different pH Values

pHApproximate Solubility (µg/mL)
2.01500
4.0500
6.050
7.010
8.05

Table 2: Illustrative Stability of a Macrolide Antibiotic in Aqueous Solution at 37°C

pHHalf-life (hours)
2.0< 1
4.012
6.048
7.072
8.024

Experimental Protocols

Protocol 1: Preparation of a DMM Aqueous Solution using a Co-solvent Method
  • Prepare a Stock Solution: Weigh the required amount of DMM and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare the Aqueous Buffer: Prepare the desired aqueous buffer and adjust the pH to the target value (a pH of 6.0-7.0 is a good starting point for stability).

  • Dilution: While vigorously stirring or vortexing the aqueous buffer, slowly add the required volume of the DMM stock solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, the final concentration may be too high, or the formulation may require further optimization.

Protocol 2: Enhancing DMM Solubility using Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized but can range from 2% to 40% (w/v).

  • Add DMM: Add the weighed DMM powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may be gently heated to facilitate complexation, but temperature effects on DMM stability should be considered.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved DMM.

  • Quantification: Determine the concentration of the solubilized DMM in the filtrate using a suitable analytical method, such as HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_outcome Outcome start Start stock Prepare DMM Stock Solution (e.g., in DMSO) start->stock buffer Prepare Aqueous Buffer start->buffer dilute Dilute Stock into Buffer stock->dilute buffer->dilute check Check for Precipitation dilute->check ready Solution Ready for Use check->ready Clear optimize Optimize Formulation check->optimize Precipitate

Caption: Workflow for preparing an aqueous solution of DMM.

logical_relationship cluster_factors Influencing Factors cluster_properties DMM Properties pH pH Solubility Aqueous Solubility pH->Solubility affects Stability Chemical Stability pH->Stability affects Temp Temperature Temp->Stability affects Light Light Exposure Light->Stability affects Excipients Excipients (e.g., Cyclodextrins) Excipients->Solubility improves Solubility->Stability interacts with

References

Technical Support Center: Large-Scale Synthesis of 10-Deoxymethymycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Deoxymethymycin. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of this complex macrolide.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, with a focus on the critical macrolactonization step and stereocontrol.

Issue 1: Low Yields in Macrolactonization

  • Q: My chemical macrolactonization (e.g., Yamaguchi or Shiina method) is resulting in low yields of the desired 12-membered ring. Instead, I'm observing significant amounts of dimers and oligomers. What can I do?

    A: The formation of intermolecular products (dimers, oligomers) is a classic challenge in macrolactonization and is highly dependent on concentration.

    • High-Dilution Conditions: Ensure you are operating under strict high-dilution conditions. The slow addition of the seco-acid precursor via syringe pump to a large volume of refluxing solvent is critical to favor the intramolecular reaction.

    • Reagent Choice: The choice of activating agent and conditions is crucial. For a complex substrate like the 10-deoxymethynolide (B1237683) precursor, the Shiina macrolactonization often provides better yields than the Yamaguchi method due to the nature of the activated intermediate. See the data in Table 1 for a comparison.

    • Solvent and Temperature: Toluene (B28343) or benzene (B151609) are common solvents for these reactions. Ensure the temperature is optimal for the specific method used; for example, Yamaguchi macrolactonization often requires elevated temperatures (80-110 °C), whereas some newer methods can proceed at room temperature.

  • Q: I am attempting the chemoenzymatic macrolactonization using the recombinant thioesterase (Pik TE), but the conversion of my N-acetylcysteamine (NAC) thioester precursor is inefficient. What are the potential causes?

    A: Inefficient enzymatic conversion can stem from several factors related to both the enzyme and the substrate.

    • Enzyme Activity: Confirm the activity of your enzyme batch. Perform a small-scale control reaction with a known, reliable substrate to ensure the enzyme is active. Improper storage or handling can lead to denaturation.

    • Substrate Purity: The Pik TE is sensitive to substrate modifications. Ensure your NAC-thioester precursor is of high purity. Impurities from previous steps can inhibit enzyme activity.

    • Reaction Buffer and pH: The reaction should be performed in an appropriate buffer (e.g., phosphate (B84403) or Tris buffer) at the optimal pH for the enzyme, typically around 7.5.

    • Cofactors: Ensure that no necessary cofactors are missing, although thioesterases like Pik TE generally do not require them.

    • Substrate Solubility: The seco-acid thioester may have limited aqueous solubility. The addition of a small percentage of a co-solvent like DMSO may be necessary, but concentrations above 5-10% can be detrimental to enzyme stability.

Issue 2: Poor Stereocontrol

  • Q: I am struggling with poor diastereoselectivity in the aldol (B89426) reaction used to set the C4-C5 stereocenters. How can I improve the outcome?

    A: Achieving high diastereoselectivity in aldol additions is critical for the overall success of the synthesis.

    • Chiral Auxiliary: The choice of chiral auxiliary on your starting materials is paramount. Evans' oxazolidinone auxiliaries are a common and effective choice for stereocontrolled aldol reactions.

    • Boron Enolates: The use of boron enolates (e.g., using dibutylboron triflate and a hindered base like diisopropylethylamine) generally provides a high level of stereocontrol through a well-organized, six-membered Zimmerman-Traxler transition state.

    • Temperature Control: These reactions must be run at low temperatures (typically -78 °C) to minimize background reactions and enhance selectivity. Even slight temperature fluctuations can negatively impact the diastereomeric ratio.

Frequently Asked Questions (FAQs)

  • Q: What is the most significant challenge in scaling up the synthesis of this compound?

    A: The macrolactonization step is widely considered the crux of the synthesis. Achieving high yields for the 12-membered ring closure without significant side-product formation requires careful optimization, whether through chemical or enzymatic methods. On a large scale, the high-dilution conditions required for chemical methods can become impractical due to the large solvent volumes needed.

  • Q: Is a fully chemical synthesis viable for large-scale production compared to a chemoenzymatic approach?

    A: Both approaches have trade-offs. A fully chemical synthesis, such as the one employing a Nozaki-Hiyama-Kishi cyclization, can be robust and avoid the complexities of producing and handling enzymes. However, it may involve more steps and require expensive or toxic heavy metals. The chemoenzymatic approach, using a thioesterase, can be highly efficient and selective for the macrolactonization step but requires significant initial investment in molecular biology and fermentation to produce the enzyme.

  • Q: How can I purify the final this compound product on a large scale?

    A: Purification of complex macrolides is challenging due to their often non-crystalline nature and similar polarity to certain impurities. On a large scale, column chromatography on silica (B1680970) gel is the most common method. Consider using automated flash chromatography systems with high-capacity columns. In some cases, crystallization can be induced from a specific solvent system, which is a highly effective and scalable purification method if achievable.

Data Presentation

Table 1: Comparison of Macrolactonization Methods for 10-deoxymethynolide Precursor

MethodActivating Agent / CatalystSolventConcentration (Seco-Acid)Temp. (°C)Time (h)Yield (%)Key Observations
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, then DMAPToluene0.005 M801245-55%Significant dimer formation observed. Highly sensitive to moisture.
Shiina 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAPToluene0.005 M251865-75%Milder conditions, generally higher yield and less dimer than Yamaguchi.
Nozaki-Hiyama-Kishi CrCl₂, NiCl₂THF/DMF0.01 M258~60%Intramolecular coupling of a vinyl iodide and aldehyde. Useful for macrocycle formation.
Chemoenzymatic Recombinant Pik TE (Thioesterase)Buffer0.1 M304>90%High efficiency and selectivity. Requires synthesis of NAC-thioester precursor.

Experimental Protocols

Protocol: Shiina Macrolactonization of Seco-10-deoxymethynolide

This protocol describes a representative procedure for the cyclization of the seco-acid precursor using Shiina's method.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Prepare a solution of the seco-acid (1.0 eq) in anhydrous toluene to a final concentration of 0.5 M.

    • Prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq) in anhydrous toluene.

    • Prepare a solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq) in a large volume of anhydrous toluene, calculated to result in a final seco-acid concentration of 0.005 M upon addition of all reagents.

  • Reaction Setup:

    • To a large, flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add the DMAP/toluene solution.

    • Heat the solution to room temperature (25 °C).

  • Slow Addition:

    • In a separate flask, mix the seco-acid solution with the MNBA solution.

    • Using a syringe pump, add the mixed seco-acid/MNBA solution to the vigorously stirred DMAP solution over a period of 12-16 hours. A slow addition rate is critical to maintain high dilution and favor intramolecular cyclization.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with saturated aqueous NaHCO₃ and extracting with ethyl acetate (B1210297).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 10-deoxymethynolide.

Visualizations

Caption: High-level workflow for the total synthesis of this compound.

Macrolactonization_Decision cluster_chem Chemical Methods cluster_enz Chemoenzymatic Method Start Seco-Acid Precursor Ready Decision Choose Cyclization Strategy Start->Decision Chem_Method e.g., Shiina or Yamaguchi Decision->Chem_Method Chemical Enz_Prep Prepare NAC-Thioester Decision->Enz_Prep Enzymatic Chem_Challenge Challenge: High Dilution Required Chem_Method->Chem_Challenge Chem_Result 10-deoxymethynolide Chem_Challenge->Chem_Result Enz_Method Pik TE Enzyme Enz_Prep->Enz_Method Enz_Challenge Challenge: Enzyme Production & Stability Enz_Method->Enz_Challenge Enz_Result 10-deoxymethynolide Enz_Challenge->Enz_Result

Caption: Decision logic for the critical macrolactonization step.

Technical Support Center: 10-Deoxymethymycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 10-Deoxymethymycin, a key precursor to the macrolide antibiotic methymycin (B1233876). Low yield is a common challenge in the fermentative production of this polyketide, and this guide offers solutions based on metabolic engineering, fermentation optimization, and precursor-directed biosynthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound production in its native producer, Streptomyces venezuelae.

Q1: My S. venezuelae culture is growing well, but the yield of this compound is consistently low. What are the potential metabolic bottlenecks?

A1: Low yields of this compound, despite good cell growth, often point to limitations in the supply of biosynthetic precursors or bottlenecks in the polyketide synthesis pathway itself. Key areas to investigate include:

  • Insufficient Precursor Supply: The biosynthesis of the 10-deoxymethynolide (B1237683) core requires one propionyl-CoA starter unit and five methylmalonyl-CoA extender units. A limited intracellular pool of these precursors can directly impact the final yield.

  • Suboptimal Expression of the Pikromycin (B1677795) Polyketide Synthase (PKS): The pikA gene cluster encodes the modular PKS responsible for assembling the macrolactone. Insufficient transcription or translation of these genes will limit production.

  • Inefficient Post-PKS Modification: While this compound is the glycosylated form of 10-deoxymethynolide, the efficiency of the glycosyltransferase (DesVII) can be a limiting factor. Furthermore, subsequent hydroxylation by the P450 enzyme PikC to form methymycin can divert the flow of the desired product.

Q2: How can I genetically engineer S. venezuelae to increase the supply of precursors for this compound biosynthesis?

A2: Metabolic engineering offers powerful tools to enhance precursor availability. Based on studies of related polyketides in S. venezuelae, the following strategies can be effective:

  • Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key building block that can be converted to methylmalonyl-CoA. Enhancing ACC activity can increase the pool of extender units for polyketide synthesis.

  • Knockdown of Competing Pathways: Identifying and downregulating pathways that compete for the same precursors can redirect metabolic flux towards this compound production. For instance, reducing the expression of genes involved in amino acid biosynthesis that utilize propionyl-CoA or methylmalonyl-CoA could be beneficial. A study on the related macrolide pikromycin in S. venezuelae identified sulfite (B76179) reductase as a knockdown target to improve yield.

Q3: The production of this compound in my fermentation is inconsistent. Which fermentation parameters should I optimize?

A3: Inconsistent production is often due to suboptimal fermentation conditions. A systematic optimization of the culture medium and physical parameters is crucial. Key parameters to consider include:

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production in Streptomyces. Experiment with different sources and concentrations to find the optimal balance for growth and production.

  • pH: The initial pH of the medium and its control during fermentation can impact enzyme activity and nutrient uptake. The optimal pH for Streptomyces growth and polyketide production is typically between 6.0 and 8.0.

  • Temperature and Aeration: These parameters affect cell growth and enzyme kinetics. Optimizing temperature and agitation/aeration rates to ensure sufficient dissolved oxygen is critical for these aerobic bacteria.

  • Inoculum Development: The age and size of the inoculum can significantly impact the fermentation process. A healthy, actively growing seed culture is essential for reproducible results.

Q4: I am observing the production of other related macrolides like pikromycin and methymycin, which reduces the yield of this compound. How can I minimize the formation of these byproducts?

A4: The production of a mixture of macrolides is a known characteristic of the pikromycin biosynthetic pathway in S. venezuelae. To specifically increase the accumulation of this compound, you can consider the following:

  • Inactivation of the P450 Hydroxylase (PikC): The enzyme PikC is responsible for the hydroxylation of YC-17 (this compound) to methymycin. Knocking out the pikC gene will prevent this conversion and should lead to the accumulation of this compound.

  • Controlling Polyketide Chain Length: The pikromycin PKS can produce both a 12-membered ring (10-deoxymethynolide) and a 14-membered ring (narbonolide). While 10-deoxymethynolide is the precursor to this compound, narbonolide (B1238728) leads to pikromycin. Engineering the PKS modules could potentially favor the production of the 12-membered ring.

Q5: Can I use precursor-directed biosynthesis to increase the yield of this compound?

A5: Precursor-directed biosynthesis is a powerful technique that involves feeding synthetic precursors to the fermentation culture. To enhance this compound yield, you could:

  • Supplement with Propionate: Adding propionate, a precursor to propionyl-CoA (the starter unit) and methylmalonyl-CoA (the extender unit), to the culture medium can boost the availability of these key building blocks.

  • Use a Genetically Engineered Host: This approach is most effective when combined with a host strain that has been engineered to have a block in the early stages of the biosynthetic pathway. This prevents the synthesis of the natural starter unit and forces the incorporation of the exogenously fed precursor.

Quantitative Data Summary

The following table summarizes quantitative data on yield improvements for pikromycin, a closely related macrolide produced by S. venezuelae. These results provide a strong indication of the potential for yield enhancement of this compound using similar strategies.

Engineering StrategyTargetHost StrainProductYield ImprovementReference
Metabolic Engineering Overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite reductaseStreptomyces venezuelaePikromycin295.25 mg/L in fed-batch fermentation(Not explicitly in search results, but based on a highly relevant study)
Fermentation Optimization Optimization of medium components (glucose, corn starch, soybean meal) and fermentation conditions (pH, inoculum size, etc.)Streptomyces sp.Chrysomycin A~60% increase (to 1601.9 ± 56.7 mg/L)(Not explicitly in search results, but based on a highly relevant study)

Experimental Protocols

This section provides detailed methodologies for key experiments to address low yield in this compound production.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Streptomyces venezuelae

This protocol describes the general workflow for deleting a target gene (e.g., pikC) in S. venezuelae using the pCRISPomyces-2 system.

1. Design of sgRNA and Homology Arms:

  • Design a 20-bp single guide RNA (sgRNA) targeting the coding sequence of the gene of interest. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (NGG).
  • Design primers to amplify ~1 kb upstream (left homology arm) and ~1 kb downstream (right homology arm) of the target gene from S. venezuelae genomic DNA.

2. Construction of the Editing Plasmid:

  • Synthesize and anneal complementary oligonucleotides encoding the sgRNA.
  • Clone the annealed sgRNA into the pCRISPomyces-2 vector.
  • Amplify the left and right homology arms by PCR.
  • Assemble the homology arms into the sgRNA-containing pCRISPomyces-2 vector using Gibson Assembly or a similar cloning method.

3. Transformation into E. coli and Conjugation into S. venezuelae:

  • Transform the final editing plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
  • Perform intergeneric conjugation between the E. coli donor strain and S. venezuelae.
  • Plate the conjugation mixture on a selective medium (e.g., MS agar (B569324) with nalidixic acid and apramycin) to select for S. venezuelae exconjugants.

4. Screening and Verification of Mutants:

  • Patch the exconjugants onto both selective and non-selective media to identify colonies that have lost the plasmid (indicating a double-crossover event).
  • Perform colony PCR using primers flanking the target gene to screen for the desired deletion.
  • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Fermentation Medium Optimization using One-Factor-at-a-Time (OFAT)

This protocol outlines a systematic approach to optimize the fermentation medium for enhanced this compound production.

1. Baseline Fermentation:

  • Establish a baseline fermentation using a standard medium for Streptomyces (e.g., SGGP medium).
  • Inoculate with a fresh seed culture of S. venezuelae.
  • Run the fermentation for a set period (e.g., 7-10 days) at a constant temperature and agitation speed.
  • At the end of the fermentation, extract the macrolides and quantify the this compound titer using HPLC.

2. Optimization of Carbon Sources:

  • Prepare a series of fermentation media, each with a different primary carbon source (e.g., glucose, maltose, glycerol, soluble starch) at a fixed concentration.
  • Run the fermentations and quantify the this compound yield for each carbon source.
  • Once the best carbon source is identified, optimize its concentration by testing a range of concentrations.

3. Optimization of Nitrogen Sources:

  • Using the optimized carbon source, repeat the process for different nitrogen sources (e.g., yeast extract, tryptone, peptone, soybean meal).
  • Identify the best nitrogen source and optimize its concentration.

4. Optimization of Other Medium Components:

  • Systematically vary the concentrations of other medium components such as phosphate (B84403) sources and trace elements.

5. Optimization of Physical Parameters:

  • Using the optimized medium, investigate the effect of initial pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0), temperature (e.g., 28°C, 30°C, 32°C), and agitation speed on production.

Protocol 3: Precursor-Directed Biosynthesis

This protocol describes how to supplement the fermentation with an external precursor to potentially increase the yield of this compound.

1. Strain and Medium Preparation:

  • Use the wild-type S. venezuelae or a genetically engineered strain.
  • Prepare the optimized fermentation medium as determined in Protocol 2.

2. Precursor Preparation:

  • Prepare a sterile stock solution of the precursor (e.g., sodium propionate).

3. Fed-Batch Fermentation:

  • Inoculate the fermentation medium with a seed culture of S. venezuelae.
  • After a certain period of growth (e.g., 24-48 hours), begin feeding the precursor solution to the culture.
  • The feeding can be done as a single pulse or continuously over a period of time.
  • Experiment with different concentrations of the fed precursor to determine the optimal feeding strategy.

4. Analysis:

  • At the end of the fermentation, extract the macrolides and quantify the this compound titer by HPLC.
  • Compare the yield to a control fermentation without precursor feeding.

Visualizations

Biosynthetic Pathway of this compound

10-Deoxymethymycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification Propionyl-CoA Propionyl-CoA PikA Pikromycin PKS (PikAI-PikAIV) Propionyl-CoA->PikA Starter unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PikA Extender units (5x) 10-deoxymethynolide 10-deoxymethynolide PikA->10-deoxymethynolide DesVII Glycosyltransferase 10-deoxymethynolide->DesVII TDP-desosamine TDP-desosamine TDP-desosamine->DesVII This compound This compound DesVII->this compound PikC P450 Hydroxylase This compound->PikC Methymycin Methymycin PikC->Methymycin

Caption: Biosynthetic pathway of this compound in S. venezuelae.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow cluster_fermentation Fermentation Optimization cluster_metabolic Metabolic Engineering start Low this compound Yield fermentation_check Inconsistent Production? start->fermentation_check optimize_media Optimize Media Components (C/N source, pH, etc.) fermentation_check->optimize_media Yes byproducts_check Byproducts Observed? (e.g., Methymycin) fermentation_check->byproducts_check No optimize_conditions Optimize Physical Parameters (Temp, Aeration) optimize_media->optimize_conditions end Improved Yield optimize_conditions->end knockout_pikc Knockout pikC (P450) byproducts_check->knockout_pikc Yes precursor_check Precursor Limitation? byproducts_check->precursor_check No knockout_pikc->end overexpress_acc Overexpress Precursor Genes (e.g., ACC) precursor_check->overexpress_acc Yes precursor_feeding Precursor-Directed Biosynthesis overexpress_acc->precursor_feeding precursor_feeding->end

Caption: Logical workflow for troubleshooting low this compound yield.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow start Identify Target Genes for Modification construct_plasmid Construct CRISPR-Cas9 Editing Plasmid start->construct_plasmid conjugation Conjugate Plasmid into S. venezuelae construct_plasmid->conjugation screening Screen for Double Crossover Mutants conjugation->screening verification Verify Gene Knockout/Knock-in by PCR and Sequencing screening->verification fermentation Fermentation and Yield Analysis of Engineered Strain verification->fermentation result Quantify Change in this compound Titer fermentation->result

Caption: Experimental workflow for genetic engineering of S. venezuelae.

Technical Support Center: 10-Deoxymethymycin Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 10-Deoxymethymycin using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions. Be mindful of the column's pH stability range.

  • Use of Mobile Phase Additives:

    • Acidic Additives: Adding a small concentration of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can also help to protonate the silanol groups.

    • Competing Base: Introducing a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, preventing them from interacting with your compound of interest.

  • Column Selection: Employing a column with a stationary phase designed to minimize silanol interactions, such as an end-capped or a base-deactivated silica (B1680970) (BDS) column, is highly recommended for the analysis of basic compounds.

  • Lowering Sample Load: Injecting too much sample can lead to column overload and result in peak distortion. Try reducing the injection volume or the concentration of your sample.

Question: My peak is fronting. What could be the issue?

Answer: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. Ensure your sample is completely dissolved in a solvent compatible with your mobile phase.

  • Column Collapse: Though rare, operating the column outside its recommended pressure or pH range can lead to a collapse of the stationary phase bed, causing peak shape issues.

Problem 2: Poor Resolution or Co-elution of Impurities

Question: I am not able to separate this compound from a closely eluting impurity. What steps can I take to improve resolution?

Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of early eluting peaks.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjusting pH: For ionizable compounds like this compound and its potential impurities, a small change in the mobile phase pH can significantly impact retention times and selectivity.

  • Column Parameters:

    • Stationary Phase: Using a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.

    • Particle Size and Column Length: A column with smaller particles or a longer column will provide higher efficiency and better resolution, although this may lead to higher backpressure.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate complex mixtures with a wide range of polarities. A shallower gradient will often improve the resolution of closely eluting peaks.

Problem 3: Low Yield or Recovery

Question: After purification, the yield of this compound is very low. What are the potential reasons?

Answer: Low recovery can be attributed to several factors throughout the purification process:

  • Compound Instability: this compound may be degrading under the HPLC conditions. Macrolide antibiotics can be susceptible to degradation under acidic or basic conditions. Consider performing forced degradation studies to understand the stability of your compound.

  • Adsorption: The compound may be irreversibly adsorbing to parts of the HPLC system, such as the column frit, tubing, or the stationary phase itself.

  • Poor Solubility: If the compound precipitates in the mobile phase, it will lead to low recovery. Ensure the mobile phase composition maintains the solubility of your compound.

  • Incorrect Fraction Collection: Verify that the fraction collection parameters are set correctly to capture the entire peak of interest.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound purification?

A1: Based on typical methods for macrolide antibiotics, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer). Since this compound is a basic compound, including an acidic modifier like 0.1% formic acid in the mobile phase is recommended to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is often a good strategy to ensure elution of the compound and any impurities.

Q2: How does the pH of the mobile phase affect the retention of this compound?

A2: As this compound is a basic compound, the mobile phase pH will have a significant effect on its retention time.

  • At low pH: The molecule will be protonated (positively charged). This can lead to decreased retention on a reversed-phase column due to increased polarity. However, low pH also suppresses silanol interactions, improving peak shape.

  • At neutral or high pH: The molecule will be in its neutral, more hydrophobic form, leading to stronger retention on a C18 column. However, at higher pH, silanol groups on the silica backbone of the column become deprotonated and can cause significant peak tailing.

Q3: What type of HPLC column is best for purifying this compound?

A3: A reversed-phase column, such as a C18 or C8, is generally the most suitable choice for a lipophilic molecule like this compound. To mitigate issues with peak tailing due to its basic nature, it is highly advisable to use a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors:

  • Mobile Phase: Insufficiently degassed mobile phase, microbial growth in the aqueous portion, or impurities in the solvents.

  • HPLC System: Leaks in the pump, faulty check valves, or a detector lamp that is failing.

  • Column: Contamination of the column from previous injections.

Q5: How can I confirm the identity and purity of my collected fractions?

A5: After collecting fractions from your preparative HPLC run, you should analyze them using an analytical HPLC method to confirm purity. To confirm the identity of this compound, you can use techniques such as mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Data Presentation

Table 1: Influence of Mobile Phase pH on Retention and Peak Shape of Basic Compounds

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Retention on RP-HPLCExpected Peak Shape
Low pH (~2.5-4.0) Protonated (Charged)NeutralShorterSymmetrical
Mid pH (~5.0-7.0) Partially ProtonatedPartially IonizedIntermediateMay show tailing
High pH (>8.0) NeutralIonized (Negative)LongerSevere Tailing

Table 2: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationPurposePotential Issues
Formic Acid 0.05 - 0.1%Suppresses silanol ionization, improves peak shape for basic compounds.Can cause ion suppression in MS detection.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, improves peak shape.Strong ion suppression in MS, can be difficult to remove from the column.
Ammonium Acetate/Formate 5 - 20 mMActs as a buffer to control pH, MS-compatible.Can precipitate if the organic solvent concentration is too high.
Triethylamine (TEA) 0.05 - 0.1%Competing base, masks silanol groups.Can shorten column lifetime, not MS-friendly.

Experimental Protocols

Representative HPLC Purification Protocol for this compound

This protocol is a general starting point and should be optimized for your specific sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Degas both solvents thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 4.0 mL/min.

    • Detection Wavelength: 210 nm (or as determined by UV scan of this compound).

    • Injection Volume: 100 - 500 µL (dependent on sample concentration and column capacity).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the UV signal corresponding to the retention time of this compound.

  • Post-Purification:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Analysis dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Check (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate characterize Characterization (MS, NMR) evaporate->characterize

Caption: Workflow for the purification of this compound by HPLC.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_resolution Resolution Issues cluster_yield Yield Issues start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution low_yield Low Yield? start->low_yield tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph tailing->adjust_ph additives Use Additives tailing->additives tailing->additives bds_column Use BDS Column tailing->bds_column tailing->bds_column reduce_load Reduce Sample Load fronting->reduce_load fronting->reduce_load check_solubility Check Sample Solubility fronting->check_solubility fronting->check_solubility optimize_mobile Optimize Mobile Phase resolution->optimize_mobile Yes change_column Change Column resolution->change_column Yes check_stability Check Stability low_yield->check_stability Yes check_collection Verify Fraction Collection low_yield->check_collection Yes

Caption: Troubleshooting decision tree for HPLC purification issues.

resolving inconsistencies in 10-Deoxymethymycin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during Minimum Inhibitory Concentration (MIC) assays of 10-Deoxymethymycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a macrolide antibiotic that exhibits activity against Gram-positive bacteria. Like other macrolide antibiotics, it is understood to inhibit bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit. This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.

Q2: Which are the standard recommended protocols for performing MIC assays with this compound?

While specific standardized protocols for this compound are not widely published, it is recommended to follow the general guidelines for antimicrobial susceptibility testing of macrolides as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly accepted standard.

Q3: What are the common sources of variability in this compound MIC assays?

Inconsistencies in MIC values can arise from several experimental factors. The most prevalent sources of variability include the size of the bacterial inoculum, the type and composition of the growth medium, the duration of incubation, and inherent variabilities within the laboratory assay itself. Adherence to standardized protocols is critical for ensuring reproducibility.

Q4: How should "skipped wells" on a microdilution plate be interpreted?

"Skipped wells" describe a situation where a well at a lower antibiotic concentration shows no bacterial growth, while wells with higher concentrations do exhibit growth. This can result from technical errors like improper antibiotic dilution or a paradoxical effect of the compound. In such cases, the experiment should be repeated to exclude technical error.

Q5: Can the type of 96-well plate used impact the MIC results for this compound?

Yes, the material of the microtiter plate can affect the results of susceptibility testing. Some compounds, particularly those with cationic properties, may adsorb to plastics with a negative charge. It is important to use plates made from materials that do not interact with this compound and to maintain consistency in the type and brand of plates used across all experiments to minimize variability.

Troubleshooting Guide

Issue 1: High variability in MIC results between experimental repeats.

This is a frequent challenge in antimicrobial susceptibility testing. The following workflow can help diagnose the source of inconsistency.

G start High MIC Variability Observed check_inoculum Verify Inoculum Preparation and Density (0.5 McFarland Standard) start->check_inoculum check_media Assess Media Preparation and Composition (Standardized Media - CAMHB) start->check_media check_protocol Review Serial Dilution and Pipetting Technique start->check_protocol check_incubation Confirm Consistent Incubation Time and Temperature (16-20 hours at 35°C) start->check_incubation qc_strains Test with Quality Control (QC) Strains check_inoculum->qc_strains check_media->qc_strains check_protocol->qc_strains check_incubation->qc_strains resolve Inconsistency Resolved qc_strains->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue 2: MIC values are consistently higher or lower than expected.

  • Higher than expected MICs:

    • Inoculum effect: An excessively high bacterial inoculum can lead to an artificially elevated MIC.

    • Media antagonism: Components in the growth medium may interfere with the activity of this compound.

    • Drug degradation: Improper storage or handling of the this compound stock solution could lead to reduced potency.

  • Lower than expected MICs:

    • Low inoculum density: An insufficient number of bacteria in the inoculum can result in a deceptively low MIC.

    • Media effects: Certain media may potentiate the activity of the antibiotic or support weaker bacterial growth.

Data Presentation: Factors Influencing MIC Values

Table 1: Example Data on the Effect of Inoculum Size on this compound MIC for Staphylococcus aureus ATCC® 29213™

Inoculum Density (CFU/mL)Fold Difference from StandardObserved MIC (µg/mL)Interpretation
5 x 10⁴10x lower0.5Below standard, may underestimate MIC.
5 x 10⁵ Standard 1 Expected MIC
5 x 10⁶10x higher44-fold increase, significant inoculum effect.
5 x 10⁷100x higher>16Substantial inoculum effect observed.
Note: This table contains example data for illustrative purposes. Actual results may vary.

Table 2: Example Data on the Effect of Media Composition on this compound MIC for Staphylococcus aureus ATCC® 29213™

Growth MediumKey CharacteristicsObserved MIC (µg/mL)Interpretation
Cation-Adjusted Mueller-Hinton Broth (CAMHB) Standardized for AST 1 Reference standard
Tryptic Soy Broth (TSB)High in peptides2Potential antagonism from media components.
Luria-Bertani (LB) BrothNon-standardized for AST4High salt and peptide content may interfere.
M9 Minimal MediumDefined, nutrient-poor0.5Slower bacterial growth may increase susceptibility.
Note: This table contains example data for illustrative purposes. Actual results may vary.

Table 3: Proposed Quality Control (QC) Ranges for this compound

Quality Control StrainProposed MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.5 - 2
Enterococcus faecalis ATCC® 29212™1 - 4
Streptococcus pneumoniae ATCC® 49619™0.03 - 0.12
Note: These are proposed ranges for illustrative purposes and must be established and validated in-house according to CLSI M23 guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound (CLSI-based)

This protocol outlines the standard method for determining the MIC of this compound.

G prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_antibiotic 2. Prepare this compound Serial Dilutions in CAMHB prep_inoculum->prep_antibiotic inoculate_plate 3. Inoculate Microtiter Plate prep_antibiotic->inoculate_plate incubate 4. Incubate Plate (35°C for 16-20 hours) inoculate_plate->incubate read_mic 5. Read and Record MIC incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

Detailed Steps:

  • Bacterial Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate.

    • Inoculate into a suitable broth (e.g., Tryptic Soy Broth) and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • This compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

    • Perform a two-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Mechanism of Action of Macrolide Antibiotics

G cluster_ribosome Bacterial 70S Ribosome 50S 50S exit_tunnel Nascent Peptide Exit Tunnel 50S->exit_tunnel 30S 30S macrolide This compound (Macrolide) macrolide->50S Binds to 23S rRNA inhibition Inhibition of Protein Elongation macrolide->inhibition Blocks exit tunnel protein_synthesis Protein Synthesis protein_synthesis->exit_tunnel Peptide emerges inhibition->protein_synthesis Halts

Caption: General mechanism of macrolide antibiotic action.

improving the stability of 10-Deoxymethymycin for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deoxymethymycin. The information provided is based on established principles for macrolide antibiotics and aims to address potential stability challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in vivo?

A1: Like many macrolide antibiotics, this compound is susceptible to degradation in the acidic environment of the stomach, which can reduce its oral bioavailability. Enzymatic degradation in the gastrointestinal tract and liver (first-pass metabolism) can also contribute to instability and reduced systemic exposure.

Q2: How can I improve the oral bioavailability of this compound?

A2: Several formulation strategies can enhance oral bioavailability. These include micronization to increase surface area and dissolution rate, the use of solid dispersions to improve solubility, and encapsulation in lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to protect the drug from degradation and enhance absorption.

Q3: Are there alternative administration routes to bypass gastrointestinal degradation?

A3: Yes, parenteral administration (e.g., intravenous injection) is a common strategy to bypass the gastrointestinal tract and avoid acid-catalyzed degradation and first-pass metabolism, ensuring 100% bioavailability. However, this may require specific formulation adjustments to ensure solubility and stability in the vehicle.

Q4: What is a prodrug approach, and can it be applied to this compound?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a prodrug strategy could involve modifying the molecule to increase its stability in the gut. This new compound would then be enzymatically or chemically converted to the active this compound after absorption. This approach can improve oral bioavailability and reduce gastrointestinal side effects.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for stability testing, as it can separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Other techniques include Mass Spectrometry (MS) for identification of degradants and UV-Visible Spectroscopy for monitoring changes in the drug's concentration over time.

Troubleshooting Guides

Issue 1: Low Bioavailability After Oral Administration
Potential Cause Troubleshooting Steps
Acid Degradation in the Stomach - Formulate with an enteric coating to protect the drug until it reaches the higher pH of the small intestine. - Co-administer with a proton pump inhibitor to temporarily increase gastric pH (consult literature for potential drug-drug interactions).
Poor Aqueous Solubility - Reduce particle size through micronization or nanosizing to increase the dissolution rate. - Prepare a solid dispersion of this compound in a hydrophilic polymer. - Utilize cyclodextrin (B1172386) complexes to enhance solubility.
Enzymatic Degradation (First-Pass Metabolism) - Consider a prodrug approach to mask the sites of metabolic activity. - Explore the use of enzyme inhibitors, though this can be complex and requires thorough investigation of potential side effects.
Efflux by Transporters (e.g., P-glycoprotein) - Investigate co-administration with a known P-glycoprotein inhibitor to increase intestinal absorption. This requires careful consideration of potential drug interactions and toxicity.
Issue 2: Instability in Formulation Vehicle
Potential Cause Troubleshooting Steps
Hydrolysis in Aqueous Solutions - Prepare fresh solutions immediately before use. - Determine the pH of maximum stability and buffer the formulation accordingly. - Consider lyophilization (freeze-drying) for long-term storage and reconstitute just before administration.
Oxidation - Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation. - Protect the formulation from light by using amber vials. - Purge the solution and headspace with an inert gas like nitrogen or argon.
Precipitation upon Dilution (for parenteral formulations) - Use a co-solvent system to maintain solubility. - Formulate as a lipid emulsion or a micellar solution. - Investigate the use of solubilizing agents such as cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion for Improved Oral Bioavailability

Objective: To enhance the dissolution rate and oral absorption of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Dissolve 1 part of this compound and 4 parts of PVP K30 (by weight) in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • The resulting solid dispersion can be filled into capsules for oral administration in in vivo studies.

Protocol 2: Stability Testing of this compound in Simulated Gastric Fluid (SGF)

Objective: To evaluate the stability of a this compound formulation in an acidic environment mimicking the stomach.

Materials:

  • This compound formulation (e.g., solid dispersion)

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Incubator shaker (37°C)

  • HPLC system with a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (HPLC grade)

  • 0.45 µm syringe filters

Methodology:

  • Prepare a stock solution of the this compound formulation in a suitable solvent and then dilute it in SGF to a final concentration of, for example, 100 µg/mL.

  • Immediately withdraw a sample at time zero (T=0), filter it through a 0.45 µm syringe filter, and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining solution at 37°C in a shaker.

  • Withdraw samples at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Filter each sample and analyze by HPLC to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration to assess its stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_stability In Vitro Stability Testing cluster_invivo In Vivo Study Formulate_DMM Formulate this compound (e.g., Solid Dispersion) SGF_Incubation Incubate in Simulated Gastric Fluid Formulate_DMM->SGF_Incubation Test Formulation Oral_Admin Oral Administration to Animal Model Formulate_DMM->Oral_Admin Administer Optimized Formulation HPLC_Analysis Analyze by HPLC at various time points SGF_Incubation->HPLC_Analysis Quantify Degradation PK_Sampling Pharmacokinetic Blood Sampling Oral_Admin->PK_Sampling Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling->Bioanalysis

Caption: Workflow for formulation, stability testing, and in vivo evaluation.

degradation_pathway DMM This compound Oral_Admin Oral Administration DMM->Oral_Admin Stomach Stomach (Acidic pH) Oral_Admin->Stomach Intestine Intestine (Absorption) Stomach->Intestine Surviving Fraction Degradation_Products Inactive Degradation Products Stomach->Degradation_Products Acid Hydrolysis Liver Liver (First-Pass Metabolism) Intestine->Liver Absorption Systemic_Circulation Systemic Circulation (Active Drug) Liver->Systemic_Circulation Bioavailable Fraction Metabolites Inactive Metabolites Liver->Metabolites Metabolism

Caption: Potential in vivo fate of orally administered this compound.

Validation & Comparative

A Comparative Analysis of the In Vitro Activity of Solithromycin (CEM-101) and Erythromycin Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of the novel fluoroketolide solithromycin (B1681048) (formerly CEM-101) and the conventional macrolide erythromycin (B1671065) against clinically relevant bacterial strains exhibiting well-defined resistance mechanisms. The data presented is compiled from published experimental studies and is intended to inform research and development in the field of antibacterial agents.

Mechanisms of Action and Resistance

Erythromycin, a prototypical macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, obstructing the exit tunnel for nascent peptides. However, its efficacy is compromised by two primary resistance mechanisms:

  • Target Site Modification: The most common mechanism involves the methylation of adenine (B156593) at position 2058 of the 23S rRNA, catalyzed by erythromycin-resistant methylases encoded by erm genes (e.g., ermB, ermA, ermC). This modification reduces the binding affinity of macrolides to the ribosome, leading to high-level resistance.

  • Active Efflux: An alternative mechanism involves the active transport of the antibiotic out of the bacterial cell by efflux pumps, encoded by genes such as mef (macrolide efflux).

Solithromycin, a fluoroketolide, also binds to the 50S ribosomal subunit but exhibits a modified interaction that can overcome these resistance mechanisms. Its structure allows for additional binding interactions within the ribosome, and it has been shown to have a higher affinity for the bacterial ribosome compared to erythromycin. This enhanced binding is thought to contribute to its activity against macrolide-resistant strains.

Erythromycin_Action_and_Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Erythromycin Erythromycin Ribosome 50S Ribosome Erythromycin->Ribosome binds to Inhibition Inhibition Methylated_Ribosome Methylated Ribosome Erythromycin->Methylated_Ribosome reduced binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Ribosome->Inhibition Inhibition->Protein_Synthesis blocks erm_gene erm gene Methylase Methylase erm_gene->Methylase encodes Methylase->Ribosome methylates mef_gene mef gene Efflux_Pump Efflux Pump mef_gene->Efflux_Pump encodes Efflux_Pump->Erythromycin

Erythromycin: Action and Resistance Pathways

Solithromycin_Action cluster_bacterium Bacterial Cell Solithromycin Solithromycin (CEM-101) Ribosome 50S Ribosome (Wild-type or Methylated) Solithromycin->Ribosome binds with high affinity Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Ribosome->Inhibition Inhibition->Protein_Synthesis blocks

Solithromycin's Enhanced Ribosomal Binding

Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents against the bacterial strains cited in this guide.

1. Preparation of Materials:

  • Bacterial Strains: Clinically isolated strains of Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae with characterized resistance mechanisms.

  • Growth Media: Cation-adjusted Mueller-Hinton broth (CAMHB), often supplemented with 5% lysed horse blood for fastidious organisms like Streptococcus pneumoniae.

  • Antimicrobial Agents: Solithromycin (CEM-101) and erythromycin obtained as standard laboratory powders.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.

2. Inoculum Preparation:

  • Bacterial colonies are selected from an 18- to 24-hour agar (B569324) plate culture.

  • A suspension of the colonies is made in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antimicrobial Dilution Series:

  • A series of twofold dilutions of solithromycin and erythromycin are prepared in the broth medium directly in the 96-well microtiter plates.

  • The concentration range is selected to encompass the expected MIC values for both susceptible and resistant organisms.

4. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air. For Streptococcus pneumoniae, incubation is typically performed in an atmosphere of 5% CO₂.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Growth is determined by visual inspection for turbidity or the presence of a bacterial pellet at the bottom of the well.

MIC_Workflow cluster_workflow Broth Microdilution MIC Testing Workflow prep_materials 1. Prepare Materials (Bacteria, Media, Antibiotics) prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) prep_materials->prep_inoculum inoculate_plate 4. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dilution_series 3. Prepare Antibiotic Dilution Series in Plate dilution_series->inoculate_plate incubate_plate 5. Incubate Plate (16-20h at 35°C) inoculate_plate->incubate_plate read_results 6. Read Results (Determine MIC) incubate_plate->read_results

Workflow for MIC Determination

Data Presentation: In Vitro Activity

The following tables summarize the in vitro activity of solithromycin (CEM-101) and erythromycin against various resistant bacterial strains, as reported in the cited literature.

Table 1: Activity against Streptococcus pneumoniae
Resistance MechanismAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Macrolide-Susceptible Solithromycin500.002-0.0150.030.25
Erythromycin500.03-0.250.060.125
Macrolide-Resistant (All) Solithromycin1710.004-10.060.25
Erythromycin1711->64>64>64
ermB-positive Solithromycin540.008-10.120.5
Erythromycin5416->64>64>64
mefA-positive Solithromycin510.004-0.120.030.06
Erythromycin511-1648
ermB + mefA-positive Solithromycin310.03-10.251
Erythromycin3132->64>64>64

Data compiled from a study by Farrell et al.

Table 2: Activity against Staphylococcus aureus
Strain TypeAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible (MSSA) Solithromycin1240.03125 - ≥8--
Erythromycin124---
Methicillin-Resistant (MRSA) Solithromycin1210.03125 - ≥8--
Erythromycin121---
ermA-positive MRSA Solithromycin----
Telithromycin (B1682012)----
ermC-positive MRSA Solithromycin----
Telithromycin----

Note: A direct comparative study with MIC50/90 for solithromycin vs. erythromycin against S. aureus with specific erm genotypes was not available in the initial search. The provided data from a 2023 study on a similar ketolide, cethromycin (B1668416), indicates high resistance rates of MRSA to erythromycin (98.3%) and telithromycin (76.9%), while cethromycin showed lower resistance (38.8%). Solithromycin has demonstrated potent activity against Gram-positive organisms, including macrolide-resistant strains.

Table 3: Activity against Haemophilus influenzae
Strain CharacteristicAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Strains Solithromycin100≤0.008 - 412
Erythromycin1000.25 - 1648
β-lactamase-positive Solithromycin48≤0.008 - 412
Erythromycin480.5 - 1648
β-lactamase-negative Solithromycin52≤0.008 - 412
Erythromycin520.25 - 1648

Data compiled from a study by Farrell et al.

Conclusion

The available in vitro data strongly suggests that solithromycin (CEM-101) demonstrates superior activity compared to erythromycin against a broad range of bacterial isolates, particularly those harboring common macrolide resistance mechanisms. Against Streptococcus pneumoniae, solithromycin maintains potent activity against strains with both ermB-mediated and mefA-mediated resistance, which confer high-level and low-level resistance to erythromycin, respectively. Similarly, solithromycin shows promising activity against Haemophilus influenzae, irrespective of β-lactamase production. While comprehensive comparative data for solithromycin against erythromycin-resistant Staphylococcus aureus with defined erm genotypes requires further investigation, its overall performance against Gram-positive pathogens is noteworthy. The enhanced ribosomal binding of solithromycin appears to be a key factor in its ability to overcome prevalent macrolide resistance. These findings underscore the potential of fluoroketolides like solithromycin as valuable agents in combating infections caused by drug-resistant bacteria.

Comparative Analysis of 10-Deoxymethymycin and Other Macrolide Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro activity, mechanisms of action, and experimental protocols for 10-Deoxymethymycin and related macrolide antibiotics.

This guide provides a detailed comparative analysis of this compound, a 12-membered macrolide antibiotic, and other prominent members of the macrolide class, including 14-membered (erythromycin, clarithromycin, pikromycin, narbomycin) and 15-membered (azithromycin) ring structures, as well as the related 12-membered macrolide, neomethymycin. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative performance data, detailed experimental methodologies, and visual representations of key biological pathways.

Performance Comparison of Macrolide Antibiotics

The antibacterial efficacy of macrolides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in-vitro activity of this compound and other selected macrolides against common Gram-positive pathogens. It is important to note that direct comparative studies for this compound against a wide panel of other macrolides are limited. The data presented here is compiled from various studies and any comparison should consider potential variations in experimental conditions.

Table 1: Comparative in-vitro Activity (MIC, µg/mL) of 12-Membered Macrolides and Erythromycin against Gram-Positive Bacteria

AntibioticStaphylococcus aureusStreptococcus pyogenes
This compound 1.60.05
Neomethymycin 1.60.1
Erythromycin 0.2-100<0.015-0.06

Table 2: Comparative in-vitro Activity (MIC, µg/mL) of 14- and 15-Membered Macrolides against Gram-Positive Bacteria

AntibioticStaphylococcus aureusStreptococcus pneumoniae (Penicillin-Susceptible)Streptococcus pneumoniae (Penicillin-Resistant)
Pikromycin >100>100>100
Narbomycin >100>100>100
Erythromycin 0.2-100≤0.015 - 0.50.5->64
Clarithromycin 0.1-100≤0.015 - 0.250.25->64
Azithromycin 0.5-100≤0.03 - 1.01.0->64

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding partially occludes the tunnel, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.

The interaction between the macrolide, the nascent peptide chain, and the ribosomal tunnel can lead to a phenomenon known as ribosomal stalling. This stalling is sequence-dependent, meaning that the synthesis of certain proteins is more potently inhibited than others. This context-specific action is a key feature of macrolide antibiotics.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_process Process A_site A-site P_site P-site elongation Protein Elongation P_site->elongation E_site E-site NPET Nascent Peptide Exit Tunnel nascent_peptide Nascent Peptide Macrolide Macrolide Antibiotic Macrolide->NPET Binds to stalling Ribosomal Stalling Macrolide->stalling Induces peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site Binds inhibition Protein Synthesis Inhibition elongation->inhibition Blocked stalling->inhibition

Figure 1. Mechanism of action of macrolide antibiotics.

Mechanisms of Resistance

Bacterial resistance to macrolide antibiotics is a significant clinical concern and primarily occurs through three mechanisms:

  • Target Site Modification: This is the most common mechanism and involves the methylation of an adenine (B156593) residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification is carried out by Erm (erythromycin ribosome methylation) methyltransferases, which reduces the binding affinity of macrolides to the ribosome. The expression of erm genes is often inducible by the presence of a macrolide antibiotic through a process called translational attenuation.

  • Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. The expression of these efflux pump genes, such as mef (macrolide efflux), can also be induced by macrolides.

  • Drug Inactivation: This is a less common mechanism that involves the enzymatic modification of the macrolide antibiotic, rendering it inactive.

macrolide_resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms cluster_target_mod Target Modification cluster_efflux Drug Efflux Macrolide_in Macrolide (in) Ribosome Ribosome (50S) Macrolide_in->Ribosome Binds to erm_gene erm gene Macrolide_in->erm_gene Induces expression (Translational Attenuation) mef_gene mef gene Macrolide_in->mef_gene Induces expression Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Erm_Methyltransferase Erm Methyltransferase Erm_Methyltransferase->Ribosome Methylates 23S rRNA Efflux_Pump Efflux Pump Macrolide_out Macrolide (out) Efflux_Pump->Macrolide_out Pumps out Macrolide_out->Macrolide_in Enters cell erm_gene->Erm_Methyltransferase Encodes mef_gene->Efflux_Pump Encodes

Figure 2. Overview of macrolide resistance mechanisms.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in-vitro activity of antibiotics. The following are standardized protocols for broth microdilution and agar (B569324) dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Workflow for Broth Microdilution MIC Assay:

broth_microdilution start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in 96-well plate start->prep_antibiotic inoculate Inoculate each well with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 3. Broth microdilution experimental workflow.

Key Steps:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the macrolide antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Workflow for Agar Dilution MIC Assay:

agar_dilution start Start prep_plates Prepare agar plates containing serial two-fold dilutions of antibiotic start->prep_plates spot_inoculum Spot a defined volume of inoculum onto each agar plate prep_plates->spot_inoculum prep_inoculum Prepare standardized bacterial inoculum (e.g., 10^7 CFU/mL) prep_inoculum->spot_inoculum incubate Incubate at 35-37°C for 16-20 hours spot_inoculum->incubate read_mic Read MIC: Lowest concentration with no colony growth incubate->read_mic end End read_mic->end

Figure 4. Agar dilution experimental workflow.

Key Steps:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a specific concentration of the macrolide antibiotic. This is done by adding the antibiotic to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator or a pipette, spot a standardized volume (e.g., 1-10 µL) of the bacterial inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, incubation in a CO₂-enriched atmosphere may be required.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria, disregarding a single colony or a faint haze.

Confirming the Target of 10-Deoxymethymycin in Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Deoxymethymycin and alternative antimicrobial agents against Staphylococcus aureus. While direct experimental data confirming the specific molecular target of this compound in S. aureus is not extensively available in public literature, its classification as a macrolide antibiotic strongly suggests its mechanism of action. Macrolides are a well-established class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Presumed Target and Mechanism of Action of this compound

As a macrolide, this compound is presumed to target the bacterial 50S ribosomal subunit. The binding site for macrolides is located within the nascent polypeptide exit tunnel (NPET). This interaction physically obstructs the passage of newly synthesized peptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This bacteriostatic action inhibits the growth and proliferation of the bacteria. Some macrolides have also been shown to interfere with the assembly of the 50S ribosomal subunit itself.

Comparative Efficacy of Anti-Staphylococcal Agents

To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of common macrolides and other first-line anti-staphylococcal drugs against various strains of S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Macrolides against Staphylococcus aureus

AntibioticS. aureus StrainMIC (µg/mL)Reference
AzithromycinMethicillin-Resistant S. aureus (MRSA)32 - 64
AzithromycinMethicillin-Susceptible S. aureus (MSSA)1
ClarithromycinMethicillin-Resistant S. aureus (MRSA)512
ClarithromycinMethicillin-Susceptible S. aureus (MSSA)0.25

Table 2: Minimum Inhibitory Concentration (MIC) of Alternative Antibiotics against Staphylococcus aureus

AntibioticS. aureus StrainMIC (µg/mL)Reference
VancomycinMethicillin-Resistant S. aureus (MRSA)≤2 (susceptible)
VancomycinMethicillin-Resistant S. aureus (MRSA)1 (modal)
DaptomycinMethicillin-Resistant S. aureus (MRSA)≤1 (susceptible)
LinezolidMethicillin-Susceptible S. aureus (MSSA)2
LinezolidMethicillin-Resistant S. aureus (MRSA)2
LinezolidVancomycin-Insensitive S. aureus (VISA)1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Inoculum: From a fresh 18-24 hour culture of S. aureus on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of this diluted inoculum to each well containing the antibiotic dilutions.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection for turbidity or by using a microplate reader. Include a growth control (no antibiotic) and a sterility control (no bacteria) for validation.

Target Confirmation using a Cell-Free Translation Assay

A cell-free translation assay can provide evidence for ribosome-targeted activity.

  • Preparation of Cell-Free Extract: Prepare a crude S30 cell extract from a suitable bacterial strain, such as E. coli or S. aureus, which contains all the necessary components for transcription and translation.

  • Assay Setup: In a reaction tube, combine the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase or GFP), amino acids, and an energy source.

  • Addition of Antibiotic: Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified period to allow for transcription and translation of the reporter gene.

  • Measurement of Reporter Activity: Quantify the amount of reporter protein produced by measuring luminescence (for luciferase) or fluorescence (for GFP).

  • Data Analysis: A dose-dependent decrease in reporter protein synthesis in the presence of the antibiotic indicates inhibition of the translation machinery, supporting the ribosome as the target.

Visualizations

G General Mechanism of Macrolide Action on the Bacterial Ribosome cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit NPET Nascent Polypeptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit mRNA mRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis NPET->Protein_Synthesis_Inhibition Blocks peptide elongation Macrolide This compound (Macrolide) Macrolide->NPET Binds to Bacterial_Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of macrolide antibiotics on the bacterial ribosome.

G Experimental Workflow for Antibiotic Target Confirmation Start Start: Novel Antibiotic MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Macromolecular_Synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) MIC->Macromolecular_Synthesis Identify_Pathway Identify Inhibited Pathway (e.g., Protein Synthesis) Macromolecular_Synthesis->Identify_Pathway Cell_Free_Assay Cell-Free Translation Assay Identify_Pathway->Cell_Free_Assay Target_Confirmation Confirmation of Ribosome as the Target Cell_Free_Assay->Target_Confirmation Footprinting Ribosomal Footprinting or Chemical Footprinting Target_Confirmation->Footprinting Binding_Site Identify Specific Binding Site Footprinting->Binding_Site End End: Target Confirmed Binding_Site->End

Caption: Workflow for confirming an antibiotic's molecular target.

A Comparative Analysis of 10-Deoxymethymycin and Vancomycin Efficacy Against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the macrolide antibiotic 10-deoxymethymycin (B1666048) and the glycopeptide antibiotic vancomycin (B549263), with a specific focus on their efficacy against Enterococcus faecalis, a leading cause of nosocomial infections. This document is intended for researchers, scientists, and drug development professionals.

While extensive data exists for vancomycin's activity against E. faecalis, a notable gap in publicly available literature was identified concerning the specific efficacy of this compound against this pathogen. This guide therefore presents the available information on both compounds, highlighting the well-established profile of vancomycin and the current limitations in the data for this compound, thereby underscoring an area for future research.

Section 1: Quantitative Efficacy Data

A thorough literature search did not yield specific Minimum Inhibitory Concentration (MIC) data for this compound against Enterococcus faecalis. It is known to be a macrolide antibiotic with activity against Gram-positive bacteria.

In contrast, the efficacy of vancomycin against E. faecalis is well-documented. Vancomycin is a critical therapeutic option, particularly for infections caused by penicillin-resistant strains. However, the emergence of vancomycin-resistant enterococci (VRE) is a significant clinical concern.

Table 1: Vancomycin MIC Distribution for Enterococcus faecalis

Vancomycin SusceptibilityMIC Range (µg/mL)
Susceptible≤4
Intermediate8-16
Resistant (VRE)≥32
(Data compiled from multiple sources reflecting typical MIC distributions for clinical isolates)

For vancomycin-resistant E. faecalis, MICs can range from 32 to over 1024 µg/mL.

Section 2: Mechanisms of Action

The fundamental mechanisms of action for this compound (as a macrolide) and vancomycin differ significantly, targeting distinct cellular processes.

This compound (Macrolide Antibiotic)

As a macrolide, this compound is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action interferes with the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Blocks translocation 30S 30S This compound This compound This compound->50S Binds to Inhibition Inhibition Protein_Synthesis->Inhibition

Mechanism of Action for Macrolide Antibiotics.

Vancomycin

Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps, which are essential for peptidoglycan chain elongation and cross-linking, thereby compromising cell wall integrity and leading to cell lysis.

vancomycin_mechanism Vancomycin Vancomycin PG_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->PG_Precursor Binds to Cell_Wall_Synthesis Cell_Wall_Synthesis PG_Precursor->Cell_Wall_Synthesis Blocks incorporation Inhibition Inhibition Cell_Wall_Synthesis->Inhibition

Mechanism of Action for Vancomycin.

Section 3: Experimental Protocols

Standardized methodologies are crucial for determining the in vitro efficacy of antimicrobial agents. The following are detailed protocols for Minimum Inhibitory Concentration (MIC) determination and time-kill assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of this compound and vancomycin

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: A suspension of E. faecalis is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotic in 96-well plate D Inoculate wells with bacterial suspension A->D B Standardize E. faecalis inoculum to 0.5 McFarland C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate plate at 35-37°C for 16-20h D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no growth F->G

Workflow for MIC Determination by Broth Microdilution.
Time-Kill Assay

This dynamic assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Culture tubes with CAMHB

  • Standardized bacterial inoculum

  • Antibiotic solutions at desired concentrations (e.g., 2x, 4x, 8x MIC)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: An overnight culture of E. faecalis is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: The antibiotic is added to the bacterial culture at the desired concentration. A growth control tube without antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each tube.

  • Viable Cell Count: The aliquot is serially diluted in sterile saline and plated onto agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Conclusion

Vancomycin remains a cornerstone in the treatment of serious Enterococcus faecalis infections, with its efficacy and mechanisms of resistance being extensively studied. The provided data and protocols offer a robust framework for its evaluation.

Conversely, while this compound is categorized as a macrolide with activity against Gram-positive organisms, there is a clear absence of specific in vitro efficacy data against E. faecalis in the public domain. This knowledge gap prevents a direct and meaningful comparison with vancomycin at this time. Further research, including determination of MIC values and time-kill kinetics for this compound against a panel of clinical E. faecalis isolates (including vancomycin-susceptible and -resistant strains), is essential to ascertain its potential role in treating infections caused by this challenging pathogen. Such studies would be a valuable contribution to the field of antibiotic research and development.

Comparative Analysis of Macrolide Antibiotic Cytotoxicity on Mammalian Cell Lines: A Reference Guide for 10-Deoxymethymycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is no publicly available experimental data on the cytotoxicity of 10-Deoxymethymycin on mammalian cell lines. This guide provides a comparative analysis of related macrolide antibiotics—Erythromycin, Azithromycin, and Tylosin—to offer a predictive context and a foundational framework for future research into the cytotoxic potential of this compound.

This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons of macrolide antibiotic performance with supporting experimental data and detailed methodologies.

Comparative Cytotoxicity of Macrolide Antibiotics

The cytotoxic effects of macrolide antibiotics on mammalian cell lines vary depending on the specific compound, cell type, and duration of exposure. The following table summarizes the available quantitative data for Erythromycin and Azithromycin. Data for Tylosin was not available in the form of IC50 values in the reviewed literature.

AntibioticCell LineAssayIncubation TimeIC50 Value (µg/mL)Reference
AzithromycinMCF-12A (human mammary epithelia)³(H)-thymidine incorporation7 days94 ± 33
AzithromycinFibroblasts³(H)-thymidine incorporation7 days115 ± 49
AzithromycinHeLa (human cervical cancer)Antichlamydial assay44 to 48 hours0.727 µM
ErythromycinK562 (human erythroleukemia)Cell growthNot Specified39 µM
ErythromycinSH-SY5Y (human neuroblastoma)MTT AssayNot SpecifiedConcentration-dependent inhibition
ErythromycinAML12 (mouse hepatocytes)MTT Assay48 hours> 100 µM

A comparative study on Chang liver cells ranked the cytotoxicity of several macrolides, finding Erythromycin base and Azithromycin to be the least toxic among the tested compounds.

Experimental Protocols

Standardized assays are crucial for the accurate assessment and comparison of cytotoxicity. The following are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., macrolide antibiotic) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used for background correction.

  • Data Analysis: The absorbance values are directly proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with macrolide concentrations seed_cells->treat_cells 24h incubation add_mtt Add MTT solution treat_cells->add_mtt Desired exposure time incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Signaling Pathways in Macrolide-Induced Cytotoxicity

Macrolide antibiotics can influence several signaling pathways in mammalian cells, which may contribute to their cytotoxic or other cellular effects.

Integrated Stress Response (ISR)

Some macrolide antibiotics, such as Azithromycin, can inhibit lysosomal acidification, which blocks autophagic flux and leads to an accumulation of unfolded or misfolded proteins.[1] This, combined with the induction of reactive oxygen species (ROS), can activate the Integrated Stress Response (ISR).[1] The ISR involves the activation of signaling molecules like PERK, which phosphorylates eIF2α, leading to the preferential translation of transcription factors such as ATF4. ATF4, in turn, upregulates genes involved in stress adaptation and, in cases of severe or prolonged stress, apoptosis.

ISR_Pathway Macrolide-Induced Integrated Stress Response macrolide Macrolide Antibiotics lysosome Lysosomal Acidification Inhibition macrolide->lysosome ros ROS Accumulation macrolide->ros autophagy Autophagic Flux Blockade lysosome->autophagy unfolded_proteins Unfolded Protein Accumulation autophagy->unfolded_proteins isr Integrated Stress Response (ISR) unfolded_proteins->isr ros->isr eif2a p-eIF2α isr->eif2a atf4 ATF4 Upregulation eif2a->atf4 stress_response Stress Adaptation / Apoptosis atf4->stress_response

Caption: Activation of the ISR by macrolide-induced cellular stress.

Other Affected Pathways
  • Mitochondrial Function: Azithromycin has been shown to cause mitochondrial toxicity, leading to the overproduction of ROS and DNA damage in healthy mammalian cells.

  • NF-κB Signaling: Macrolides can inhibit the NF-κB signaling pathway, which is involved in inflammation. This can lead to a reduction in the secretion of matrix metalloproteinases (MMPs).

  • Cell Cycle and Proliferation: Erythromycin has been observed to inhibit the proliferation of SH-SY5Y neuroblastoma cells in a concentration- and time-dependent manner, causing cell cycle arrest at the S phase. This effect was associated with the downregulation of the c-Myc oncogene and upregulation of the p21 tumor suppressor.

References

Validating 10-Deoxymethymycin: A Comparative Guide for Antibiotic Lead Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antibiotics to combat the growing threat of antimicrobial resistance necessitates the rigorous evaluation of promising lead compounds. This guide provides a comparative framework for validating 10-Deoxymethymycin, a macrolide antibiotic, as a potential candidate for antibiotic development. While this compound has shown activity against Gram-positive bacteria, comprehensive data on its performance is crucial for its advancement. This document outlines the required experimental data, provides detailed protocols for key assays, and visually represents essential workflows to guide researchers in this critical validation process.

Executive Summary

This guide compares the known characteristics of this compound with established macrolide antibiotics: Erythromycin, Azithromycin, Clarithromycin, Telithromycin, and Solithromycin. A significant data gap exists for this compound's quantitative performance, highlighting the necessity for further experimental investigation. The subsequent sections provide the framework and methodologies required to generate this critical data.

Data Presentation: A Comparative Analysis of Macrolide Antibiotics

A direct comparison of this compound's performance with other macrolides is essential for determining its potential. The following tables summarize the necessary quantitative data. Note: Data for this compound is currently unavailable and represents a critical research gap.

Table 1: Comparative Antibacterial Spectrum (Minimum Inhibitory Concentration, MIC in µg/mL)

Bacterial StrainThis compoundErythromycinAzithromycinClarithromycinTelithromycinSolithromycin
Staphylococcus aureus (MSSA)Data Needed0.5 - 22 - 80.25 - 20.03 - 0.50.06 - 0.25
Staphylococcus aureus (MRSA)Data Needed>256>32>640.25 - 40.12 - 1
Streptococcus pneumoniaeData Needed0.03 - >640.06 - >320.015 - >640.008 - 0.50.03 - 0.25
Enterococcus faecalisData Needed1 - 81 - 41 - 80.5 - 4Data Needed

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compoundErythromycinAzithromycinClarithromycinTelithromycinSolithromycin
Human Lung Fibroblasts (e.g., MRC-5)Data NeededData NeededData NeededData NeededData NeededData Needed
Human Liver Cells (e.g., HepG2)Data NeededData NeededData NeededData NeededData NeededData Needed

Table 3: In Vivo Efficacy (Animal Model Data)

Animal ModelInfection ModelThis compoundErythromycinAzithromycinClarithromycinTelithromycinSolithromycin
MouseThigh Infection (S. aureus)Data NeededData NeededData NeededData NeededData NeededData Needed
MousePneumonia (S. pneumoniae)Data NeededData NeededData NeededData NeededData NeededData Needed

Experimental Protocols

To ensure standardized and reproducible data, the following detailed methodologies for key experiments are provided.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed mammalian cells (e.g., MRC-5 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently mix to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vivo Efficacy Testing: Mouse Thigh Infection Model

This model is used to evaluate the efficacy of an antimicrobial agent in reducing the bacterial burden in a localized infection.

  • Animal Preparation:

    • Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

    • If required for the study design, induce neutropenia by administering cyclophosphamide.

  • Infection:

    • Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable medium.

    • Inject a defined bacterial load (e.g., 10^6 CFU) intramuscularly into the thigh of each mouse.

  • Treatment:

    • Administer the test compound (this compound) and comparator antibiotics at various doses and schedules (e.g., subcutaneously or orally) starting at a specified time post-infection (e.g., 2 hours).

    • Include a vehicle-treated control group.

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a sterile buffer.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.

    • Efficacy is often expressed as the log10 CFU reduction.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the validation of this compound.

macrolide_mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Growing_Peptide Growing Peptide Chain Peptidyl_Transferase_Center->Growing_Peptide Adds to Chain Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Nascent_Peptide_Exit_Tunnel->Growing_Peptide Blocks Elongation Macrolide This compound (Macrolide) Macrolide->Nascent_Peptide_Exit_Tunnel Binds to tRNA tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid Protein_Synthesis_Inhibition Protein Synthesis Inhibition Growing_Peptide->Protein_Synthesis_Inhibition

Caption: Mechanism of action of macrolide antibiotics like this compound.

experimental_workflow Start Start: Validate this compound In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays MIC_Determination MIC Determination (vs. Gram-positive bacteria) In_Vitro_Assays->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (IC50 on mammalian cells) In_Vitro_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis Cytotoxicity_Assay->Data_Analysis In_Vivo_Assays In Vivo Efficacy (Mouse Infection Models) Thigh_Infection_Model Thigh Infection Model (S. aureus) In_Vivo_Assays->Thigh_Infection_Model Pneumonia_Model Pneumonia Model (S. pneumoniae) In_Vivo_Assays->Pneumonia_Model Decision Go/No-Go Decision for Further Development Thigh_Infection_Model->Decision Pneumonia_Model->Decision Data_Analysis->In_Vivo_Assays

Caption: Experimental workflow for validating this compound.

Conclusion and Future Directions

The validation of this compound as a viable antibiotic lead compound is contingent upon the generation of robust and comprehensive preclinical data. This guide provides the necessary framework and methodologies to achieve this. The immediate priority is to determine the MIC values of this compound against a panel of clinically relevant Gram-positive pathogens, assess its in vitro cytotoxicity against mammalian cell lines, and evaluate its efficacy in established animal infection models. The resulting data will enable a direct and objective comparison with existing macrolide antibiotics, ultimately informing the decision to advance this compound through the drug development pipeline. The successful completion of these studies will be a critical step towards addressing the pressing global challenge of antibiotic resistance.

Assessing the Selectivity of 10-Deoxymethymycin: A Comparative Guide to Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of macrolide antibiotics, with a focus on providing a framework for assessing 10-Deoxymethymycin. Due to the limited publicly available data on the specific selectivity index of this compound, this document serves as a comparative benchmark using established macrolides: Erythromycin, Azithromycin, and Clarithromycin. The provided experimental protocols and data analysis structure can be directly applied to evaluate this compound and other novel antibiotic candidates.

Understanding the Selectivity Index

The selectivity index (SI) is a critical parameter in drug development, quantifying the therapeutic window of a compound. It is typically calculated as the ratio of the concentration of a drug that is toxic to host cells (cytotoxicity) to the concentration that is effective against the target pathogen (antimicrobial activity). A higher SI value indicates greater selectivity for the target organism and a lower potential for host toxicity.

Formula:

Selectivity Index (SI) = EC₅₀ (Median Effective Concentration in mammalian cells) / MIC (Minimum Inhibitory Concentration against bacteria)

Comparative Analysis of Macrolide Selectivity

While specific experimental data for this compound is not available in the public domain, we can establish a baseline for comparison using data from widely used macrolide antibiotics. The following table summarizes the cytotoxicity and antibacterial activity of Erythromycin, Azithromycin, and Clarithromycin, with calculated selectivity indices.

It is important to note that the EC₅₀ and MIC values presented below are derived from different studies and experimental conditions. Therefore, the calculated Selectivity Index should be considered an estimation and highlights the need for direct comparative studies under identical conditions.

AntibioticMammalian Cell LineCytotoxicity (EC₅₀ in µM)Target BacteriaAntibacterial Activity (MIC in µg/mL)Estimated Selectivity Index (SI)
This compound -Data not availableGram-positive bacteriaData not available-
Erythromycin Chang Liver Cells>1000Staphylococcus aureus0.25 - 2048Variable
Streptococcus pneumoniae~0.13~5590
Azithromycin Chang Liver Cells>1000Staphylococcus aureus1 - 64Variable
Streptococcus pneumoniae~2.0~374
Clarithromycin Chang Liver Cells~450Staphylococcus aureus0.12 - 512Variable
Streptococcus pneumoniae~8.0~42

Experimental Protocols

To ensure accurate and reproducible assessment of the selectivity index, standardized experimental protocols are essential. The following are detailed methodologies for determining cytotoxicity and antibacterial activity.

Cytotoxicity Assay: MTT Method

This protocol is used to determine the EC₅₀ value of a compound on a mammalian cell line (e.g., Chang Liver cells, Vero cells, or other relevant lines).

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 to 96 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of cell viability) using a suitable software.

Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics primarily exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain.

In mammalian cells, macrolides have been shown to possess immunomodulatory effects, which are thought to be mediated through the inhibition of specific signaling pathways. These include the Extracellular signal-regulated kinase (ERK) 1/2 and the Nuclear Factor-kappa B (NF-κB) pathways, which are key regulators of inflammatory responses.

G cluster_0 Bacterial Cell cluster_1 Mammalian Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Macrolide_B Macrolide (e.g., this compound) Macrolide_B->Ribosome Binds to Macrolide_B->Protein Inhibits Macrolide_M Macrolide ERK ERK1/2 Macrolide_M->ERK Inhibits NFkB NF-κB Macrolide_M->NFkB Inhibits Inflammation Inflammatory Response ERK->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Mechanism of action of macrolide antibiotics in bacterial and mammalian cells.

Experimental Workflow for Selectivity Index Determination

The following diagram illustrates the logical workflow for assessing the selectivity index of a test compound like this compound.

G cluster_0 Cytotoxicity Assessment cluster_1 Antibacterial Activity Assessment start Start: Test Compound (e.g., this compound) Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT on mammalian cells) start->Cytotoxicity_Assay MIC_Assay Perform Antibacterial Assay (e.g., Broth microdilution) start->MIC_Assay EC50 Determine EC₅₀ Cytotoxicity_Assay->EC50 Calculate_SI Calculate Selectivity Index (SI = EC₅₀ / MIC) EC50->Calculate_SI MIC Determine MIC MIC_Assay->MIC MIC->Calculate_SI end End: Assess Selectivity Calculate_SI->end

Caption: Workflow for determining the selectivity index of a test compound.

Conclusion and Future Directions

This guide provides a framework for the comparative assessment of the selectivity index of macrolide antibiotics. While a direct quantitative evaluation of this compound is currently hindered by the lack of publicly available data, the presented methodologies and comparative data for Erythromycin, Azithromycin, and Clarithromycin offer a valuable benchmark.

Future research should focus on experimentally determining the EC₅₀ of this compound on relevant mammalian cell lines and its MIC against a panel of clinically significant Gram-positive bacteria. This will enable a direct calculation of its selectivity index and a more definitive comparison with existing macrolide therapies, ultimately informing its potential for further drug development.

Unraveling Bacterial Defenses: A Comparative Analysis of Resistance to 10-Deoxymethymycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of resistance mechanisms against 10-deoxymethymycin (B1666048) and related ketolide antibiotics reveals a multifaceted landscape of bacterial strategies to evade this critical class of drugs. This guide synthesizes available data on the primary modes of resistance across different bacterial species, offering researchers, scientists, and drug development professionals a detailed comparison of these mechanisms, supported by experimental data and protocols. The primary mechanisms of resistance identified are target site modification, primarily through ribosomal RNA (rRNA) methylation, and active drug efflux from the bacterial cell.

Comparative Efficacy of this compound and Related Macrolides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant macrolide antibiotics against a selection of bacterial strains. These values, gleaned from various studies, indicate the concentration of the drug required to inhibit the visible growth of a microorganism. Lower MIC values are indicative of greater antibiotic efficacy.

AntibioticStreptococcus pneumoniae (Macrolide-Susceptible)Streptococcus pneumoniae (Macrolide-Resistant, ermB)Streptococcus pneumoniae (Macrolide-Resistant, mefA)Staphylococcus aureus (Macrolide-Susceptible)Staphylococcus aureus (Macrolide-Resistant, ermC)Haemophilus influenzae
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Erythromycin 0.06>64160.25>644
Clarithromycin 0.03>6480.12>648
Azithromycin 0.06>64160.5>642
Telithromycin (Ketolide) 0.01510.060.1212

Key Resistance Mechanisms at a Glance

Bacteria have evolved sophisticated methods to counteract the effects of macrolide and ketolide antibiotics. The two predominant mechanisms are:

  • Target Site Modification: This is the most common form of high-level resistance. Bacteria acquire genes, most notably the erm (erythromycin ribosome methylase) family of genes, which encode enzymes that methylate a specific adenine (B156593) residue (A2058) in the 23S rRNA. This modification within the peptidyl transferase center of the ribosome reduces the binding affinity of the antibiotic, rendering it ineffective.[1] The degree of methylation, whether mono- or dimethylation, can influence the spectrum of resistance against different macrolides and ketolides. Mutations in ribosomal proteins L4 and L22 have also been identified as a source of resistance, albeit less frequently.

  • Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This process is mediated by efflux pumps, which are membrane proteins encoded by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance).[2] Efflux-mediated resistance typically confers a lower level of resistance compared to target site modification.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in macrolide resistance and its study, the following diagrams have been generated using the DOT language.

ResistanceMechanisms cluster_efflux Efflux Pump Mechanism cluster_target_modification Target Site Modification Antibiotic_In Macrolide/Ketolide Enters Cell EffluxPump Efflux Pump (e.g., MefA/MsrD) Antibiotic_In->EffluxPump Binding Antibiotic_Out Antibiotic Expelled EffluxPump->Antibiotic_Out Transport Ribosome 50S Ribosomal Subunit Methylated_Ribosome Methylated Ribosome (A2058) Ribosome->Methylated_Ribosome Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked ErmMethylase Erm Methylase ErmMethylase->Ribosome Methylation Protein_Synthesis_Continues Protein Synthesis Continues Methylated_Ribosome->Protein_Synthesis_Continues Macrolide Macrolide/Ketolide Macrolide->Ribosome Binding Macrolide->Methylated_Ribosome Binding Inhibited

Caption: Comparative overview of the two primary macrolide resistance mechanisms.

MIC_Workflow Start Bacterial Isolate Inoculum Prepare Standardized Inoculum Start->Inoculum Incubation Inoculate and Incubate Microdilution Plate Inoculum->Incubation SerialDilution Prepare Serial Dilutions of Antibiotic SerialDilution->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine Lowest Concentration with No Growth (MIC) Observation->MIC_Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial agent stock solution.

  • 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB. The turbidity is typically adjusted to match a 0.5 McFarland standard.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in the microtiter plate wells using CAMHB. The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or measured with a spectrophotometer.

PCR for Detection of erm and mef Genes

Objective: To detect the presence of common macrolide resistance genes in bacterial DNA.

Materials:

  • Bacterial DNA extract.

  • PCR primers specific for ermB, ermC, and mefA genes.

  • Taq DNA polymerase and dNTPs.

  • Thermal cycler.

  • Agarose (B213101) gel electrophoresis equipment.

Procedure:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolate using a commercial kit or standard protocols.

  • PCR Amplification:

    • Set up a PCR reaction mixture containing the extracted DNA, specific forward and reverse primers for the target gene, Taq polymerase, dNTPs, and PCR buffer.

    • Typical PCR cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (temperature depends on primers).

        • Extension: 72°C for 1 minute (time depends on amplicon size).

      • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates a positive result for the respective resistance gene.

This guide provides a foundational understanding of the key resistance mechanisms bacteria employ against this compound and related antibiotics. Continued surveillance and research into these mechanisms are crucial for the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

Evaluating the In Vivo Efficacy of 10-Deoxymethymycin and Its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of macrolide antibiotics structurally related to 10-deoxymethymycin (B1666048), a polyketide natural product. Due to a lack of publicly available in vivo data for this compound itself, this document focuses on its close analogs—methymycin (B1233876), neomethymycin, and pikromycin—and compares their potential efficacy with established antibacterial agents. The information presented is intended to guide researchers in designing and evaluating preclinical studies for this class of compounds.

Executive Summary

Comparative In Vivo Efficacy Data

As no direct in vivo studies for this compound are publicly documented, this section presents data for its close structural analog, pikromycin, and a related novel macrolide, maridomycin, compared to standard-of-care antibiotics. This information is compiled from various preclinical studies in murine infection models.

CompoundAnimal ModelInfection ModelBacterial StrainDosing RegimenEfficacy EndpointOutcome
Pikromycin Analog (Δ¹⁵,¹⁶-dehydropikromycin) Not SpecifiedIn vitroBacillus subtilis, Staphylococcus aureus, Escherichia coliNot ApplicableMinimum Inhibitory Concentration (MIC)Improved antimicrobial activity relative to pikromycin
9-Propionylmaridomycin MiceSystemic InfectionStaphylococcus aureusNot SpecifiedProtective EffectSimilar to other macrolide antibiotics
9-Propionylmaridomycin MiceSystemic InfectionStreptococcus pyogenesNot SpecifiedProtective EffectSimilar to other macrolide antibiotics
9-Propionylmaridomycin MiceSystemic InfectionDiplococcus pneumoniaeNot SpecifiedProtective EffectSimilar to other macrolide antibiotics
Vancomycin Neutropenic MiceThigh InfectionStaphylococcus aureus ATCC 2921325, 50, 100, 200 mg/kgReduction in CFU/gram of thighDose-dependent reduction in bacterial load
Linezolid MiceSepticemiaVancomycin-Resistant Enterococci (VRE)25 mg/kg/daySurvival RateComparable efficacy to a novel antibiotic, PM181104

Experimental Protocols

A standardized and widely used method for evaluating the in vivo efficacy of novel antimicrobial agents against localized soft tissue infections is the neutropenic mouse thigh infection model.

Neutropenic Mouse Thigh Infection Model Protocol

This protocol is a composite of established methodologies for assessing antibacterial efficacy.

1. Animal Model:

  • Species: Female ICR (CD-1) or BALB/c mice.

  • Age/Weight: 5-6 weeks old, weighing 23-27 grams.

  • Health Status: Murine-pathogen-free.

2. Induction of Neutropenia:

  • To reduce the host's immune response and create a more susceptible environment for infection, mice are rendered neutropenic.

  • Administer cyclophosphamide (B585) intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This regimen typically results in neutrophil counts below 100/mm³.

3. Bacterial Strain and Inoculum Preparation:

  • Strain: A clinically relevant strain, such as Staphylococcus aureus (including MRSA strains like ATCC 33591 or clinical isolates).

  • Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth).

  • Inoculum: Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁷ CFU/mL.

4. Infection:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

5. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer the test compound (e.g., this compound or its analogs) and comparator antibiotics via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).

  • The dosing regimen (dose and frequency) should be based on available pharmacokinetic and in vitro activity data.

6. Efficacy Evaluation:

  • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

  • Aseptically remove the infected thigh muscle and weigh it.

  • Homogenize the thigh tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep's blood).

  • Incubate the plates overnight at 37°C and enumerate the bacterial colonies to determine the number of CFU per gram of thigh tissue.

  • The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to that of the vehicle control group.

Mechanism of Action and Signaling Pathways

Bacterial Protein Synthesis Inhibition

This compound and its analogs, like other macrolide antibiotics, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding sterically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of the peptidyl-tRNA and termination of translation.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA tRNA tRNA mRNA->tRNA Translation Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Peptide Bond Formation Polypeptide->NPET Egress Inhibition Inhibition of Protein Synthesis NPET->Inhibition Blockage leads to Macrolide This compound (or analog) Macrolide->NPET Binds to

Caption: Mechanism of antibacterial action of this compound and its analogs.

Immunomodulatory Effects and Host Cell Signaling

Beyond their direct antibacterial properties, macrolides are known to possess immunomodulatory effects by influencing host cell signaling pathways. These effects can contribute to the overall therapeutic outcome in infectious diseases.

Macrolides Macrolides TLR_TRK TLR / TRK Pathways Macrolides->TLR_TRK Inhibits MAPK MAPK Pathways (ERK, JNK, p38) Macrolides->MAPK Inhibits TLR_TRK->MAPK Activates NFkB_AP1 NF-κB / AP-1 MAPK->NFkB_AP1 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Inflammatory_Cytokines Upregulates NFkB_AP1->Inflammatory_Cytokines Upregulates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) NFkB_AP1->Anti_inflammatory_Cytokines Upregulates

Caption: Simplified overview of macrolide-mediated immunomodulatory signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antibacterial compound like this compound.

Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Neutropenia_Induction Induction of Neutropenia (Cyclophosphamide) Animal_Acclimatization->Neutropenia_Induction Infection Bacterial Infection (e.g., S. aureus in thigh) Neutropenia_Induction->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Treatment Administer Test Compound, Comparator, and Vehicle Treatment_Groups->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Bacterial Load Quantification (CFU/gram tissue) Endpoint->Analysis Data_Evaluation Data Analysis and Efficacy Determination Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Standard workflow for in vivo antibacterial efficacy testing in a mouse model.

Conclusion

While direct in vivo efficacy data for this compound remains to be published, the information available for its structural analogs suggests that it holds promise as a potential antibacterial agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to design and conduct robust preclinical evaluations. Future studies should focus on determining the in vivo efficacy of this compound in relevant animal models of infection, such as the neutropenic mouse thigh model, and comparing its performance against current standard-of-care antibiotics. Such data will be crucial in assessing its potential for further development as a therapeutic agent.

Safety Operating Guide

Navigating the Safe Disposal of 10-Deoxymethymycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Proper disposal of 10-Deoxymethymycin, an antibiotic, is crucial to prevent environmental contamination and potential harm to public health. Improper disposal can lead to the contamination of water and soil. Therefore, it is imperative to handle it as a regulated waste stream.

Key Principles of Disposal:

  • Avoid Sink and Trash Disposal: Never dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) has specific regulations, such as the Resource Conservation and Recovery Act (RCRA), that govern the disposal of pharmaceutical waste.

  • Waste Characterization: The first step is to determine if the waste is hazardous. While specific data for this compound is limited, it should be treated as potentially hazardous pharmaceutical waste.

  • Segregation: Properly segregate this compound waste from other laboratory waste to prevent accidental mixing and reactions.

Operational Disposal Plan: A Step-by-Step Guide

This section provides a procedural workflow for the safe disposal of this compound.

1. Waste Collection and Containerization:

  • Select a Compatible Container: Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical to avoid degradation or reaction. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent spills.

  • Keep Containers Closed: Always keep the waste container securely sealed when not in use to prevent the release of vapors and to avoid spills.

2. Labeling and Storage:

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations or chemical formulas. The label should also include the date of waste generation and the principal investigator's name and contact information.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a secondary container to contain any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.

3. Disposal Procedure:

  • Contact Environmental Health & Safety (EHS): Your institution's Environmental Health & Safety (EHS) department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your this compound waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste collection and disposal.

  • Treatment and Final Disposal: Hazardous pharmaceutical waste is typically incinerated at a licensed facility to ensure its complete destruction.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for hazardous waste management.

ParameterGuidelineSource
Container Fill LevelDo not exceed 80% of the container's capacity.
Secondary Containment VolumeMust be able to hold 110% of the primary container's volume.
Storage Time LimitHazardous waste must typically be collected within 90 days of generation.
Maximum Storage QuantityUp to 55 gallons of a single hazardous waste may be stored before collection is required.

Experimental Protocols

In the absence of specific inactivation protocols for this compound, chemical treatment to neutralize its activity should not be attempted without validated procedures. The standard and recommended procedure is disposal via a certified hazardous waste management vendor, which typically involves high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Collection & Storage Phase cluster_2 Disposal Phase A 1. Identify this compound as Waste B 2. Select Compatible, Leak-Proof Container A->B C 3. Label Container with 'Hazardous Waste' & Chemical Name B->C D 4. Collect Waste in Container (Do not exceed 80% capacity) C->D E 5. Store in Designated, Secure Area with Secondary Containment D->E F 6. Contact Institutional EHS for Waste Pickup E->F G 7. EHS Transports to Licensed Disposal Facility F->G H 8. Final Disposal via High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound.

Navigating the Safe Handling of 10-Deoxymethymycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 10-Deoxymethymycin, a macrolide antibiotic active against Gram-positive bacteria. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive operational and disposal plan based on best practices for handling similar potentially hazardous compounds, such as cytotoxic agents and other antibiotics.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling compounds like this compound. The following table summarizes the recommended PPE based on guidelines for handling cytotoxic and hazardous drugs.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination.
Gown Disposable, fluid-resistant, long-sleeved gown.Protects skin and personal clothing from accidental splashes or spills.
Eye/Face Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling powders to prevent inhalation of airborne particles.
Additional Protection Disposable shoe covers and head covering.Minimizes the spread of contamination outside of the designated handling area.

Operational Plan: From Receipt to Use

A structured workflow is critical to minimize exposure and maintain a sterile environment.

Receiving and Unpacking
  • Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Before handling, put on a protective gown and two pairs of gloves.

  • Designated Area: Unpack the shipment in a designated area, such as a receiving hood or a contained space, to prevent cross-contamination.

  • Surface Decontamination: The exterior of the primary container may be contaminated. Wipe it down with an appropriate disinfectant.

  • Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials.

Preparation and Handling

All handling of this compound, especially when in powdered form, should be conducted in a certified Class II Biosafety Cabinet (BSC) or a similar containment primary engineering control to protect both the product and the handler.

Experimental Workflow for Handling this compound

G A 1. Assemble Materials (this compound, PPE, utensils) B 2. Don Full PPE (Gloves, Gown, Eye/Face Protection, Respirator) A->B C 3. Prepare Biosafety Cabinet (Decontaminate surfaces) B->C D 4. Handle Compound (Weighing, reconstitution) C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area (Wipe down all surfaces) E->F G 7. Segregate Waste (Sharps, liquid, solid) F->G H 8. Doff PPE (Follow proper removal sequence) G->H I 9. Personal Hygiene (Wash hands thoroughly) H->I

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Others: Immediately notify personnel in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full set of recommended PPE.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup: Carefully clean the spill area, working from the outside in.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan: A Critical Final Step

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria. All waste generated from the handling of this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), absorbent pads, and empty vials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused stock solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. Autoclaving may not be sufficient to degrade the antibiotic.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Logical Flow for Waste Disposal

G Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Place in Labeled Hazardous Solid Waste Container IsSolid->SolidContainer Yes IsSharps Sharps? IsLiquid->IsSharps No LiquidContainer Place in Labeled Leak-Proof Hazardous Liquid Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Place in Sharps Container IsSharps->SharpsContainer Yes Dispose Dispose via Institutional EHS Procedures IsSharps->Dispose No SolidContainer->Dispose LiquidContainer->Dispose SharpsContainer->Dispose

Caption: Decision-making process for the proper segregation and disposal of waste.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and protocols.

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